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  • Product: 1-(Trifluoromethyl)piperazine hydrochloride
  • CAS: 1956321-71-3

Core Science & Biosynthesis

Foundational

Technical Guide: Pharmacokinetics and Pharmacodynamics of TFMPP

Executive Summary 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative that functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent. While historically invest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative that functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent. While historically investigated as a potential anxiolytic, it is currently relevant in drug development primarily as a probe for 5-HT receptor subtypes (specifically 5-HT1B and 5-HT2C) and as a case study in toxicological drug-drug interactions (DDIs).

This guide provides a granular analysis of TFMPP’s molecular behavior. Key takeaways include its biphasic pharmacodynamic profile (direct agonism vs. transporter reversal) and its critical pharmacokinetic liability: the potent inhibition of CYP2D6 when co-administered with its analogue, N-benzylpiperazine (BZP), leading to non-linear accumulation and unpredictable toxicity.

Physicochemical & Structural Profile

TFMPP is a lipophilic cation at physiological pH, a property that dictates its rapid blood-brain barrier (BBB) penetration.

ParameterValueImplication
IUPAC Name 1-[3-(Trifluoromethyl)phenyl]piperazineCore piperazine ring confers serotonergic affinity.[1]
Molecular Weight 230.23 g/mol Small molecule, favorable for CNS diffusion.
LogP ~2.68Moderate lipophilicity; rapid absorption and distribution.
pKa ~9.1 (piperazine nitrogen)Predominantly ionized in plasma, but lipophilic enough to cross membranes.

Pharmacodynamics: Receptor Signaling & Mechanism

Unlike MDMA, which acts primarily as a monoamine releasing agent, TFMPP functions predominantly as a direct receptor agonist with secondary releasing properties.

Receptor Binding Profile

TFMPP exhibits "dirty" serotonergic binding. Its lack of dopaminergic activity distinguishes its behavioral profile (anxiety/dysphoria) from psychostimulants unless combined with a dopaminergic agent (e.g., BZP).

Table 1: Consensus Receptor Affinity Profile

Target Affinity (Ki/EC50) Functional Effect
5-HT1B High (Agonist) Mediates discriminative stimulus; likely autoreceptor inhibition.
5-HT2C High (Agonist) Primary driver of anxiogenic and dysphoric effects.
5-HT2A Moderate (Partial Agonist) Weak hallucinogenic properties; significantly lower potency than classical hallucinogens (e.g., DOI).
SERT Moderate (Reversal) Serotonin release via transporter reversal (efflux).

| DAT/NET | Negligible | Explains lack of locomotor stimulation in monotherapy. |

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of TFMPP at the synapse: direct postsynaptic activation and presynaptic transporter reversal.

TFMPP_Mechanism TFMPP TFMPP (Extracellular) SERT SERT (Transporter) TFMPP->SERT Substrate Recognition HT1B 5-HT1B Receptor (Presynaptic) TFMPP->HT1B Direct Agonism HT2C 5-HT2C Receptor (Postsynaptic) TFMPP->HT2C Direct Agonism Intra5HT Intracellular 5-HT Pool SERT->Intra5HT Translocation Response Anxiety / Dysphoria / Serotonergic Syndrome SERT->Response Increased Synaptic 5-HT HT1B->Response Modulation HT2C->Response Primary Signaling Intra5HT->SERT Efflux (Reversal)

Figure 1: Dual mechanism of TFMPP involving direct receptor agonism (5-HT1B/2C) and SERT-mediated 5-HT efflux.

Pharmacokinetics: Metabolism & Drug Interactions

Understanding the pharmacokinetics (PK) of TFMPP is essential for safety pharmacology, particularly regarding its metabolic clearance.

Absorption and Distribution
  • Tmax: ~1.5 – 2.0 hours (Oral administration in humans).

  • Distribution: Extensive tissue distribution (Vd > 5 L/kg predicted) due to lipophilicity.

Metabolism (The CYP2D6 Bottleneck)

TFMPP undergoes extensive hepatic metabolism.

  • Primary Pathway: Hydroxylation of the aromatic ring to 4-hydroxy-TFMPP (4-OH-TFMPP).

  • Enzymes: Primarily CYP2D6 , with minor contributions from CYP1A2 and CYP3A4.[2]

  • Conjugation: Phase II glucuronidation follows hydroxylation to facilitate renal excretion.

The BZP-TFMPP Interaction (Toxicological Criticality)

In recreational contexts, TFMPP is frequently co-administered with BZP.[3][4][5] This combination creates a "toxicological perfect storm" via competitive inhibition.

  • Mechanism: Both BZP and TFMPP are substrates for CYP2D6.[2][6]

  • Inhibition: BZP acts as a potent inhibitor of CYP2D6.

  • Result: When taken together, BZP blocks the clearance of TFMPP.[6] This leads to non-linear kinetics , where TFMPP plasma concentrations rise disproportionately to the dose, significantly increasing the risk of serotonin syndrome and seizures.

PK_Interaction Input_TFMPP TFMPP Input CYP2D6 CYP2D6 Enzyme Input_TFMPP->CYP2D6 Substrate Accumulation Toxic Accumulation (Non-Linear) Input_TFMPP->Accumulation Shunt to Plasma Input_BZP BZP Input Input_BZP->CYP2D6 Substrate & INHIBITOR Metab_TFMPP 4-OH-TFMPP (Clearance) CYP2D6->Metab_TFMPP Metabolism blocked Metab_BZP OH-BZP (Clearance) CYP2D6->Metab_BZP

Figure 2: Metabolic interference pathway. BZP inhibits CYP2D6, preventing TFMPP clearance and causing toxic accumulation.

Experimental Protocols

For researchers characterizing TFMPP analogues or studying 5-HT receptor kinetics, the following protocols ensure data integrity.

Protocol: Radioligand Binding Assay (5-HT2C Focus)

Purpose: To determine the affinity (


) of TFMPP for the 5-HT2C receptor.
Justification:  We use 

-Mesulergine because it acts as a high-affinity antagonist, avoiding the G-protein coupling complexities of agonist radioligands.
  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2C cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Total Binding: Incubate membranes (20 µg protein) with 1 nM

      
      -Mesulergine.
      
    • Non-Specific Binding (NSB): Define using 10 µM Mianserin (saturates all specific sites).

    • Competition: Add TFMPP at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [7]
Protocol: In Vivo Microdialysis (5-HT Release)

Purpose: To distinguish between direct agonism and serotonin releasing activity in a live model.

Microdialysis_Workflow Step1 Stereotaxic Surgery (Probe: Nucleus Accumbens) Step2 Recovery (24-48h) Step1->Step2 Step3 Perfusion (aCSF) Flow: 1.5 µL/min Step2->Step3 Step4 Baseline Sampling (3 x 20 min) Step3->Step4 Step5 Drug Admin (TFMPP i.p.) Step4->Step5 Step6 HPLC-ECD Analysis (Quantify 5-HT) Step5->Step6

Figure 3: Workflow for measuring extracellular serotonin flux via microdialysis.

Key Technical Note: Unlike MDMA, which produces a massive (>1000%) increase in extracellular 5-HT, TFMPP produces a modest increase. If a massive spike is observed, check for co-administration of CYP inhibitors or MAOIs.

References

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.[8] Forensic Science International.[8] Link

  • Baumann, M. H., et al. (2005). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • Schep, L. J., et al. (2011). The toxicology of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). Clinical Toxicology. Link

  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs).[8] Forensic Science International.[8] Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Metabolism of 1-(Trifluoromethyl)piperazine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in vivo metabolism of 1-(Trifluoromethyl)piperazine hydrochloride (T...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 1-(Trifluoromethyl)piperazine hydrochloride (TFMPP-HCl), a psychoactive compound of the piperazine class. With its increasing prevalence as a recreational substance and its potential as a pharmacological tool, a thorough understanding of its metabolic fate is crucial for toxicological assessment, forensic analysis, and drug development. This document details the established metabolic pathways of TFMPP, the key enzymatic players, and robust methodologies for its study. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers in designing and executing self-validating protocols. This guide is intended to be a living document, fostering a deeper understanding of TFMPP metabolism and empowering the scientific community to conduct further research in this area.

Introduction: The Significance of Understanding TFMPP Metabolism

1-(Trifluoromethyl)piperazine (TFMPP) is a non-neurotoxic serotonin-releasing agent that has been investigated for its potential therapeutic applications.[1] However, it is more commonly known for its illicit use as a recreational drug, often in combination with benzylpiperazine (BZP).[2][3] The pharmacological effects of TFMPP are primarily mediated through its interaction with serotonergic systems.[1] Given its widespread use and potential for adverse effects, a comprehensive understanding of its in vivo metabolism is paramount for several reasons:

  • Toxicological Risk Assessment: Metabolites of a parent compound can be more or less active, or even more toxic. Identifying and quantifying these metabolites is essential for a complete toxicological profile.

  • Forensic and Clinical Analysis: In cases of suspected TFMPP ingestion, knowledge of its metabolic profile is critical for developing reliable analytical methods to detect its use, as the parent compound may be present at very low concentrations or for a short duration.[4]

  • Drug Development: For researchers exploring the therapeutic potential of TFMPP or its analogs, understanding its metabolic stability and pathways is a cornerstone of preclinical development, informing dosing regimens and predicting potential drug-drug interactions.

  • Pharmacokinetic Modeling: A detailed metabolic map is necessary for building accurate pharmacokinetic models that can predict the absorption, distribution, metabolism, and excretion (ADME) of TFMPP in different populations.

This guide will provide a detailed exploration of the metabolic journey of TFMPP within a biological system, offering both foundational knowledge and practical protocols for its investigation.

The Metabolic Landscape of TFMPP: A Multi-Step Transformation

In vivo, TFMPP undergoes extensive metabolism, primarily through Phase I and Phase II biotransformation reactions.[4] The metabolic pathways are characterized by two major routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety.[4]

Phase I Metabolism: The Initial Modifications

Phase I reactions introduce or expose functional groups on the TFMPP molecule, preparing it for subsequent Phase II conjugation or direct excretion.

  • Aromatic Hydroxylation: This is a major metabolic pathway for TFMPP, leading to the formation of hydroxylated metabolites.[4] The primary product of this reaction is 4-hydroxy-TFMPP (p-OH-TFMPP), which has been identified as a major metabolite in both rat and human studies.[5][6]

  • Piperazine Ring Degradation: The piperazine ring of TFMPP is also susceptible to metabolic cleavage. This degradation pathway results in the formation of several key metabolites, including:

    • N-(3-trifluoromethylphenyl)ethylenediamine

    • N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine

    • 3-trifluoromethylaniline

    • hydroxy-3-trifluoromethylaniline[4]

Phase II Metabolism: Conjugation and Excretion

Phase II reactions involve the conjugation of Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their elimination from the body. For TFMPP, the following Phase II reactions have been identified:

  • Glucuronidation: Hydroxylated metabolites, particularly p-OH-TFMPP, can undergo glucuronidation.[4][6] The resulting glucuronide conjugates are highly polar and readily excreted in urine.[6]

  • Sulfation: Sulfation of hydroxylated metabolites is another potential Phase II pathway.[4]

  • Acetylation: Acetylation of the aniline metabolites formed from piperazine ring degradation can also occur.[4]

The following diagram illustrates the primary metabolic pathways of TFMPP:

TFMPP_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TFMPP 1-(Trifluoromethyl)piperazine (TFMPP) Hydroxy_TFMPP 4-Hydroxy-TFMPP (p-OH-TFMPP) TFMPP->Hydroxy_TFMPP Aromatic Hydroxylation (CYP2D6, CYP1A2, CYP3A4) Piperazine_Degradation Piperazine Ring Degradation Products TFMPP->Piperazine_Degradation Ring Cleavage Glucuronide_Conjugate p-OH-TFMPP Glucuronide Hydroxy_TFMPP->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugates Hydroxy_TFMPP->Sulfate_Conjugate Sulfation Aniline_Metabolites Aniline Metabolites Piperazine_Degradation->Aniline_Metabolites Acetylated_Metabolites Acetylated Metabolites Aniline_Metabolites->Acetylated_Metabolites Acetylation Excretion Excretion (Urine) Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion Acetylated_Metabolites->Excretion

Caption: Major metabolic pathways of 1-(Trifluoromethyl)piperazine (TFMPP).

The Enzymatic Machinery: Cytochrome P450 Isoforms in TFMPP Metabolism

The Phase I metabolism of TFMPP is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2] Understanding the specific CYP isoforms involved is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.

  • CYP2D6: This isoform has been identified as the most important enzyme in the aromatic hydroxylation of TFMPP.[7] Individuals with genetic polymorphisms leading to reduced CYP2D6 activity (poor metabolizers) may exhibit altered pharmacokinetics and a different metabolite profile.

  • CYP1A2 and CYP3A4: These isoforms also contribute to the metabolism of TFMPP, although to a lesser extent than CYP2D6.[7][8][9] Their involvement highlights the potential for interactions with a wide range of other drugs that are substrates, inhibitors, or inducers of these enzymes.[9][10]

The relative contributions of these enzymes can be investigated in vitro using human liver microsomes and selective chemical inhibitors or recombinant CYP enzymes.

Methodologies for In Vivo Metabolism Studies: A Practical Guide

A robust in vivo metabolism study requires careful planning and execution, from animal model selection to sample analysis. This section provides a framework for designing and conducting such studies.

Animal Model Selection and Dosing
  • Rationale for Rodent Models: Rats, particularly Wistar and Sprague-Dawley strains, are commonly used for initial in vivo metabolism studies due to their well-characterized physiology and the availability of historical data.[11][12]

  • Dosing Considerations: The route of administration should mimic potential human exposure (e.g., oral gavage for ingested substances).[12] The dose level should be carefully selected to be pharmacologically relevant without causing acute toxicity. A common starting point is a dose that corresponds to a typical human dose on a mg/kg basis.[4] For example, a single intraperitoneal dose of 5 mg/kg has been used in rats.[6]

Sample Collection and Processing
  • Urine and Feces Collection: For a comprehensive understanding of excretion pathways, animals should be housed in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours post-dose).[12][13]

  • Blood/Plasma Collection: Serial blood samples can be collected at various time points post-dose to determine the pharmacokinetic profiles of the parent drug and its metabolites.[5]

  • Sample Pre-treatment: Biological samples require pre-treatment to remove interfering substances before analysis. Common techniques include:

    • Protein Precipitation: For plasma samples, the addition of a solvent like acetonitrile or methanol can be used to precipitate proteins.[14][15]

    • Liquid-Liquid Extraction (LLE): This technique separates the analytes of interest from the aqueous matrix into an organic solvent.

    • Solid-Phase Extraction (SPE): SPE provides a more selective clean-up and concentration of analytes.

Experimental Workflow for a Rat Metabolism Study

The following diagram outlines a typical workflow for an in vivo TFMPP metabolism study in rats:

InVivo_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Acclimatization Acclimatization of Rats Dosing Dosing with TFMPP-HCl Acclimatization->Dosing Housing Housing in Metabolic Cages Dosing->Housing Sample_Collection Urine & Feces Collection (e.g., 0-24h, 24-48h) Housing->Sample_Collection Urine_Prep Urine Sample Preparation (e.g., Dilution, Enzymatic Hydrolysis) Sample_Collection->Urine_Prep LCMS_Analysis LC-MS/MS Analysis Urine_Prep->LCMS_Analysis GCMS_Analysis GC-MS Analysis Urine_Prep->GCMS_Analysis Data_Processing Data Processing & Metabolite ID LCMS_Analysis->Data_Processing GCMS_Analysis->Data_Processing Metabolite_Quant Relative Quantification Data_Processing->Metabolite_Quant Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_Quant->Pathway_Elucidation

Caption: Experimental workflow for an in vivo TFMPP metabolism study in rats.

Analytical Strategies for Metabolite Identification and Quantification

The identification and quantification of TFMPP and its metabolites in biological matrices require sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information.[14][15][16] A validated LC-MS method for the quantification of TFMPP and hydroxy-TFMPP in human plasma has been reported with a lower limit of quantification of 5 ng/mL.[5]

Table 1: Example LC-MS/MS Parameters for TFMPP and Hydroxy-TFMPP Analysis

ParameterSettingRationale
Chromatography
ColumnC18 Reverse-PhaseGood retention and separation of moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for positive ionization and good peak shape.
Mobile Phase BAcetonitrileCommon organic modifier for reverse-phase chromatography.
GradientOptimized for separationTo resolve parent drug from its metabolites.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)TFMPP and its metabolites readily form positive ions.
MS/MS TransitionsParent Ion -> Product IonSpecific transitions provide high selectivity for quantification.
TFMPPe.g., m/z 231 -> m/z 188To be optimized based on instrument and conditions.
Hydroxy-TFMPPe.g., m/z 247 -> m/z 204To be optimized based on instrument and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of TFMPP and its metabolites, particularly after derivatization to increase their volatility.[4] A systematic toxicological analysis procedure using GC-MS after acid hydrolysis, liquid-liquid extraction, and acetylation has been successfully applied to rat urine.[4]

The Importance of Metabolite Standards

Accurate quantification of metabolites requires the use of authentic reference standards. The synthesis of key metabolites such as 4-hydroxy-TFMPP and TFMPP-N-glucuronide is a critical step in developing a validated quantitative assay. While the synthesis of 4-hydroxy-TFMPP can be achieved through standard aromatic substitution reactions, the synthesis of glucuronides often requires more specialized enzymatic or chemical methods.[17]

Data Analysis and Interpretation

Pharmacokinetic Parameters

From plasma concentration-time data, key pharmacokinetic parameters can be calculated to describe the disposition of TFMPP and its metabolites.

Table 2: Human Pharmacokinetic Parameters of TFMPP and 4-Hydroxy-TFMPP after a Single Oral Dose [5]

ParameterTFMPP4-Hydroxy-TFMPP
Cmax (ng/mL) 24.10 ± 1.820.2 ± 4.6
Tmax (h) 1.51.5
t1/2 (h) 2.04 ± 0.19 (alpha), 5.95 ± 1.63 (beta)Not reported
AUC (ng·h/mL) Not reportedNot reported
Cl/F (L/h) 384 ± 45Not reported

Data are presented as mean ± standard deviation.

Metabolite Profiling and Relative Abundance

By analyzing urine samples, the relative abundance of different metabolites can be determined, providing insights into the major metabolic pathways. In rats, p-OH-TFMPP is the main metabolite, with approximately 64% of the administered dose excreted as this metabolite within 48 hours, predominantly in its glucuronide conjugated form.[6] In contrast, the excretion of the parent TFMPP is less than 0.7% of the dose.[6] This highlights the importance of monitoring metabolites for a comprehensive assessment of TFMPP exposure.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the in vivo metabolism of 1-(Trifluoromethyl)piperazine hydrochloride. The extensive metabolism of TFMPP, primarily through aromatic hydroxylation and piperazine ring degradation, underscores the necessity of considering its metabolites in toxicological and forensic assessments. The key role of CYP2D6 in its metabolism suggests a potential for significant inter-individual variability and drug-drug interactions.

Future research should focus on:

  • Quantitative analysis of a broader range of metabolites in various biological matrices to create a more complete metabolic picture.

  • Investigation of the pharmacological activity of the major metabolites to better understand their contribution to the overall effects of TFMPP.

  • Elucidation of the specific roles of CYP1A2 and CYP3A4 in the different metabolic pathways of TFMPP.

  • Development of readily accessible and well-characterized analytical standards for all major metabolites to facilitate quantitative research.

By building upon the knowledge and methodologies presented in this guide, the scientific community can continue to unravel the complexities of TFMPP metabolism, ultimately contributing to improved public health and safety.

References

  • Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. PubMed. [Link]

  • New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Wiley Online Library. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]

  • Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. MDPI. [Link]

  • Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone. Dove Press. [Link]

  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. PubMed. [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP. U.S. Department of Justice, Drug Enforcement Administration. [Link]

  • Trifluoromethylphenylpiperazine. Wikipedia. [Link]

  • The involvement of CYP1A2 and CYP3A4 in the metabolism of clozapine. PubMed. [Link]

  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug. [Link]

  • Isolation, identification and excretion profile of the principal urinary metabolite of the recently banned designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats. PubMed. [Link]

  • The Essential Role of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Metabolic fingerprinting of rat urine by LC/MS. : Part1. Analysis by hydrophilic interaction liquid chromatography-electrospray ionization mass spectrometry. Diva-Portal.org. [Link]

  • Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. Frontiers. [Link]

  • Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. SpringerLink. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. [Link]

  • Ifcc Professional Scientific Exchange Programme (PSEP) Report: CYP1A2 And CYP3A4 Gene Polymorphisms. PubMed Central. [Link]

  • Comprehensive Metabolite Identification of Genipin in Rats Using Ultra-High-Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry. MDPI. [Link]

  • Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. MDPI. [Link]

  • Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. ResearchGate. [Link]

  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLOS One. [Link]

  • A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and. Preprints.org. [Link]

  • Chemical Properties of 4'-hydroxy-1-(3-trifluoromethylphenyl)piperazine, diTFA. Cheméo. [Link]

  • A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring. MDPI. [Link]

  • CYP1A2 – Knowledge and References. Taylor & Francis. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare. [Link]

  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]

  • A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. ResearchGate. [Link]

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Foundational

Toxicological Profile of TFMPP in Animal Models: A Technical Guide

Executive Summary 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a phenylpiperazine derivative that functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1] While rarely abu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a phenylpiperazine derivative that functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1] While rarely abused in isolation due to its dysphoric and anxiogenic properties in animal models, it is toxicologically significant when co-administered with N-benzylpiperazine (BZP) .[1] This combination, often marketed as "Party Pills" or "Legal X," produces a synergistic elevation of extracellular monoamines that mimics the effects of MDMA (Ecstasy).

This guide delineates the toxicological mechanisms of TFMPP, focusing on its pharmacodynamics, metabolic interactions (CYP450 inhibition), and organ-specific toxicity in rodent models. It provides actionable protocols for researchers investigating serotonergic toxicity and drug-drug synergism.[1]

Pharmacodynamics and Mechanism of Action[2][3]

Receptor Binding Profile

TFMPP is distinct from amphetamines in that it does not primarily target the dopamine transporter (DAT) in isolation.[1] Its activity is centrally mediated via the serotonergic system:

  • 5-HT Receptors: TFMPP acts as a non-selective agonist at 5-HT1 and 5-HT2 receptors.[1] Specifically, it shows high affinity for 5-HT1B (inhibitory autoreceptors) and 5-HT2A/2C (postsynaptic receptors linked to hallucinogenic and thermoregulatory effects).[1]

  • SERT Interaction: It binds to the serotonin transporter (SERT) (

    
    ), triggering non-exocytotic release of serotonin (5-HT) into the synaptic cleft [1].[1]
    
The BZP/TFMPP Synergy

The toxicological relevance of TFMPP is inextricably linked to BZP.[2] In rat microdialysis studies, BZP (a dopamine/norepinephrine releaser) combined with TFMPP (a serotonin releaser) produces a 1+1=3 effect .[1]

  • Mechanism: BZP increases dopamine (DA) in the nucleus accumbens.[1] TFMPP increases 5-HT.[1][3][4][5] When combined, the massive 5-HT efflux potentiates DA release, mirroring the neurochemical profile of MDMA but with a narrower therapeutic index regarding seizure thresholds [2].

Visualization: Serotonergic Signaling Pathway

TFMPP_Mechanism TFMPP TFMPP (Ligand) SERT SERT (Transporter) TFMPP->SERT Binds/Reverses Rec_5HT1B 5-HT1B Receptor (Autoreceptor) TFMPP->Rec_5HT1B Agonism Rec_5HT2A 5-HT2A Receptor (Post-Synaptic) TFMPP->Rec_5HT2A Agonism Synapse Synaptic Cleft (High 5-HT) SERT->Synapse Efflux of 5-HT Rec_5HT1B->Synapse Modulates Release Neuron_Post Post-Synaptic Neuron Rec_5HT2A->Neuron_Post Head Twitch Response Hyperthermia Anxiety Synapse->Rec_5HT2A Activation

Figure 1: Mechanistic pathway of TFMPP-induced serotonergic activation.[1]

Pharmacokinetics and Metabolic Toxicity[8]

Understanding the metabolism of TFMPP is critical for interpreting toxicity data, particularly regarding inter-species differences (Rat vs. Human) and drug interactions.

CYP450 Metabolism

TFMPP is extensively metabolized in the liver.[1]

  • Primary Enzymes: CYP2D6, CYP1A2, and CYP3A4.[1][6][7]

  • Major Metabolite: Hydroxy-TFMPP (via aromatic hydroxylation) [3].[1][4]

  • Genetic Polymorphism: In "Poor Metabolizer" (PM) phenotypes (modeled by Dark Agouti rats), TFMPP plasma levels are significantly higher, increasing the risk of acute toxicity.

Metabolic Inhibition (The "Toxic Loop")

When TFMPP is co-administered with BZP, a competitive inhibition occurs.[1] BZP inhibits the hydroxylation of TFMPP, and TFMPP inhibits the metabolism of BZP. This leads to prolonged half-lives for both compounds, elevating plasma concentrations to toxic levels that would not be reached if either drug were taken alone [4].[1]

Organ-Specific Toxicity in Animal Models[1]

Hepatotoxicity (Oxidative Stress)

While often overlooked in favor of neurotoxicity, TFMPP exhibits significant hepatotoxic potential, particularly in combination with BZP.[1]

  • Model: Primary Rat Hepatocytes (PRH) and HepaRG cells.[1][8][9]

  • Mechanism: The combination triggers a collapse of mitochondrial membrane potential (

    
    ) and depletion of intracellular ATP.
    
  • Biomarkers:

    • GSH Depletion: Significant reduction in reduced glutathione (GSH), indicating oxidative stress.[1]

    • ROS Production: Elevation in Reactive Oxygen Species.[1][10]

    • Cytotoxicity: Measured via MTT assay, the combination shows synergistic cytotoxicity compared to individual agents [5].[1]

Neurotoxicity and Behavior
  • Serotonin Syndrome: High doses in rats elicit forepaw treading, flat body posture, and hyperthermia—classic signs of 5-HT toxicity.[1]

  • Seizures: The BZP/TFMPP mixture significantly lowers the seizure threshold. In mice, doses that are sub-lethal individually can induce clonic-tonic seizures when combined.[1]

  • Anxiety: Unlike MDMA (which is anxiolytic), TFMPP alone is anxiogenic in rats (reduced time in open arms of Elevated Plus Maze).[1] This anxiety is often masked by BZP in mixtures but contributes to the "bad trip" profile in toxicology [6].[1]

Summary of Toxicological Effects
SystemEffect (TFMPP Alone)Effect (TFMPP + BZP)Mechanism
CNS Anxiogenic, HypolocomotionHyperlocomotion, Seizures5-HT/DA Synergism
Thermoregulation Mild HyperthermiaSevere Hyperthermia5-HT2A activation
Liver Mild enzyme elevationHepatocellular ApoptosisROS generation, GSH depletion
Behavior Head-Twitch ResponseMDMA-like discriminative stimulus5-HT2A/1B agonism

Experimental Protocols

Protocol A: In Vivo Microdialysis for Neurotransmitter Monitoring

Rationale: To quantify the synergistic release of Dopamine (DA) and Serotonin (5-HT) in the Nucleus Accumbens (NAc).

  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats (Isoflurane). Implant a microdialysis guide cannula targeting the NAc (Coords: AP +1.7, ML +1.7, DV -6.5 relative to Bregma).[1]

  • Recovery: Allow 5–7 days for recovery to minimize inflammation artifacts.

  • Perfusion: Insert probe (2mm membrane).[1] Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.[1]

  • Baseline: Collect dialysate samples every 20 mins for 1 hour to establish baseline.

  • Administration: Administer TFMPP (3 or 10 mg/kg i.p.) alone or with BZP (1:1 ratio).

  • Analysis: Analyze samples via HPLC with electrochemical detection (HPLC-ECD).

    • Validation: 5-HT peaks must be confirmed against standard curves (

      
      ).[1]
      
Protocol B: Assessment of Hepatocellular Toxicity (In Vitro)

Rationale: To determine metabolic toxicity and oxidative stress markers.[1][8][9]

  • Cell Culture: Isolate primary hepatocytes from Wistar rats using the collagenase perfusion method.[1] Plate at

    
     cells/cm².[1]
    
  • Exposure: Treat cells with TFMPP (0–2 mM) and BZP (0–5 mM) for 24 hours.

  • MTT Assay: Add MTT reagent; incubate 2 hours. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.[1]

  • GSH Measurement: Lyse cells. Use a fluorometric thiol detection assay (e.g., monochlorobimane) to quantify reduced glutathione levels.[1]

  • Data Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Visualization: Experimental Workflow

Workflow cluster_Analysis Dual Analysis Stream Start Study Design Surgery Stereotaxic Implantation Start->Surgery Dosing Drug Admin (TFMPP +/- BZP) Surgery->Dosing Recovery 7d MicroD Microdialysis (HPLC-ECD) Dosing->MicroD Real-time Histo Histopathology (Liver/Brain) Dosing->Histo Post-mortem Data Data Correlation (Neurochem vs Tox) MicroD->Data Histo->Data

Figure 2: Integrated workflow for assessing neurochemical and histological toxicity.

Conclusion and Risk Assessment

The toxicological profile of TFMPP in animal models reveals a compound that is intrinsically anxiogenic and moderately hepatotoxic. However, its primary danger lies in poly-drug contexts .[1] The synergy with BZP creates a "perfect storm" of monoaminergic overload, leading to seizures, hyperthermia, and metabolic saturation. Researchers must utilize co-administration models (Protocol A) rather than isolation models to accurately map the human risk profile of this substance.

References

  • Baumann, M. H., et al. (2005).[1][3] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1][2] Neuropsychopharmacology.[1] Link

  • Schep, L. J., et al. (2011).[1] The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine.[9] Clinical Toxicology.[1][4][7] Link

  • Staack, R. F., et al. (2003).[1] Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][7] Biochemical Pharmacology.[1][7] Link

  • Antia, U., et al. (2009).[1] Metabolic interactions with piperazine-based 'party pill' drugs.[1] Journal of Pharmacy and Pharmacology.[1] Link

  • Dias-da-Silva, D., et al. (2015).[1] In vitro hepatotoxicity of 'Legal X': The combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology.[1] Link

  • Kennett, G. A., & Curzon, G. (1988).[1] Evidence that mCPP may have behavioural effects mediated by 5-HT1C receptors.[1][11] British Journal of Pharmacology.[1] Link

Sources

Exploratory

Technical Guide: Chemical Stability and Degradation of 1-(Trifluoromethyl)piperazine Hydrochloride

This is an in-depth technical guide on the chemical stability and degradation profile of 1-(Trifluoromethyl)piperazine hydrochloride . [1] Executive Summary 1-(Trifluoromethyl)piperazine hydrochloride (CAS: 1956321-71-3)...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical stability and degradation profile of 1-(Trifluoromethyl)piperazine hydrochloride .

[1]

Executive Summary

1-(Trifluoromethyl)piperazine hydrochloride (CAS: 1956321-71-3) is a specialized fluorinated building block used in the synthesis of pharmaceutical candidates requiring high lipophilicity and metabolic resistance.[1][2] Unlike its common aryl-substituted analog (TFMPP), this compound features a trifluoromethyl group attached directly to the nitrogen atom (


-

).[1]

This structural distinction is critical:


-trifluoromethyl amines are inherently prone to hydrolysis , making this compound significantly less stable than 

-trifluoromethyl derivatives.[1] This guide details the degradation mechanisms, stabilization strategies, and validation protocols required to handle this reagent effectively.

Part 1: Chemical Identity & Structural Vulnerabilities[1]

Molecular Architecture

The stability profile is dictated by the electronic environment of the two nitrogen atoms in the piperazine ring.

  • N1 Position (

    
    -
    
    
    
    ):
    The trifluoromethyl group is a strong electron-withdrawing group (EWG).[1] It dramatically reduces the basicity of N1, rendering it non-nucleophilic. However, the
    
    
    -C bond here is susceptible to nucleophilic attack by water (hydrolysis).[1]
  • N4 Position (

    
    -H):  This secondary amine remains basic (
    
    
    
    for typical piperazines).[1] In the hydrochloride salt form, this nitrogen is protonated (
    
    
    -
    
    
    ), which provides crystalline stability and prevents oxidative degradation at this site.
PropertySpecification
CAS Number 1956321-71-3
Formula

Molecular Weight 190.59 g/mol
Critical Motif

-Trifluoromethyl amine (Hydrolytically Unstable)
Salt Form Monohydrochloride (stabilizes N4)
Critical Distinction: - vs. Aryl-

Researchers often confuse this compound with 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) .[1]

  • TFMPP:

    
     is on the phenyl ring (C-CF3 bond).[1] Highly Stable. [1][3]
    
  • 1-(Trifluoromethyl)piperazine:

    
     is on the nitrogen (N-CF3 bond).[1] Meta-Stable / Prone to Hydrolysis. [1]
    

Warning: Do not apply standard aqueous handling protocols used for TFMPP to 1-(Trifluoromethyl)piperazine.[1] Exposure to neutral or basic aqueous media will trigger rapid decomposition.[1]

Part 2: Degradation Pathways

The degradation of 1-(Trifluoromethyl)piperazine hydrochloride follows two primary vectors: hydrolytic cleavage of the trifluoromethyl group (primary risk) and oxidation of the piperazine ring (secondary risk).

Primary Pathway: Hydrolytic De-trifluoromethylation

The


-

bond is chemically distinct from the robust

-

bond.[1] In the presence of moisture, particularly at neutral or basic pH, the molecule undergoes hydrolysis.

Mechanism:

  • Nucleophilic Attack: Water attacks the carbon of the trifluoromethyl group.

  • Elimination: Fluoride ions are eliminated, forming an unstable carbamoyl fluoride intermediate (

    
    -COF).[1]
    
  • Decarboxylation: The intermediate rapidly hydrolyzes further to release Carbon Dioxide (

    
    ), Hydrofluoric Acid (
    
    
    
    ), and the parent Piperazine.

DOT Diagram: Hydrolysis Pathway

HydrolysisPathway Start 1-(Trifluoromethyl) piperazine HCl Inter1 Transition State [H2O Attack] Start->Inter1 + H2O / pH > 7 Inter2 Carbamoyl Fluoride Intermediate (N-COF) Inter1->Inter2 - 2HF End1 Piperazine (Parent Amine) Inter2->End1 + H2O End2 CO2 + HF (Toxic Byproducts) Inter2->End2 Hydrolysis

Caption: Figure 1. Hydrolytic degradation cascade of N-trifluoromethyl piperazine releasing HF and piperazine.

Secondary Pathway: Oxidative N-Oxide Formation

While the HCl salt protects the N4 nitrogen, in solution (or if neutralized), the N4 secondary amine is susceptible to oxidation by peroxides or atmospheric oxygen, forming the N-oxide . The N1 nitrogen is protected from oxidation by the strong electron-withdrawing effect of the


 group.

Part 3: Forced Degradation Protocols

To validate the stability of your specific lot, perform the following stress tests. These protocols are designed to be self-validating by using the parent piperazine as a marker for total degradation.[1]

Experimental Workflow
Stress ConditionReagentConditionsExpected OutcomeMechanism
Acid Hydrolysis 0.1 M HCl60°C, 24hStable Protonation of N4; N-CF3 is generally acid-tolerant.[1]
Base Hydrolysis 0.1 M NaOH25°C, 4hRapid Degradation

attacks

; releases Piperazine.[1]
Oxidation 3%

25°C, 2hPartial Degradation Formation of N4-Oxide.[1]
Thermal Solid State80°C, 7 daysStable Crystalline lattice protects against hydrolysis.[1]
Step-by-Step Protocol: Base-Induced Hydrolysis Validation

Use this protocol to confirm the identity of the degradation product.[1]

  • Preparation: Dissolve 10 mg of 1-(Trifluoromethyl)piperazine HCl in 10 mL of Acetonitrile (ACN).

  • Initiation: Add 1 mL of 0.1 M NaOH. Vortex immediately.

  • Incubation: Let stand at room temperature for 4 hours.

  • Quenching: Neutralize with 1 mL of 0.1 M HCl to stop the reaction.

  • Analysis: Inject onto HPLC-UV/MS.

    • Marker: Look for the emergence of the unsubstituted Piperazine peak (early eluting, highly polar).

    • Loss: Quantify the disappearance of the parent peak.

DOT Diagram: Experimental Workflow

DegradationWorkflow cluster_conditions Stress Conditions Sample Sample: 1-(CF3)piperazine HCl Acid 0.1M HCl (Acid Stress) Sample->Acid Base 0.1M NaOH (Base Stress) Sample->Base Oxid 3% H2O2 (Oxidative) Sample->Oxid Analysis LC-MS Analysis (C18 Column) Acid->Analysis Base->Analysis Oxid->Analysis Result Identify Degradants: 1. Piperazine (Base) 2. N-Oxide (Oxid) Analysis->Result

Caption: Figure 2. Forced degradation workflow for stability profiling.

Part 4: Analytical Detection & Safety

NMR Spectroscopy (The Gold Standard)

Proton NMR is often insufficient due to overlapping signals. Fluorine NMR provides a definitive stability check.[1]

  • Intact Molecule: Single singlet signal typically between -50 ppm and -70 ppm (characteristic of

    
    -
    
    
    
    ).[1]
  • Degradation: Disappearance of the singlet and appearance of a signal at -120 ppm (indicating free Fluoride ion,

    
    ) or signals corresponding to 
    
    
    
    -F fragments if partial hydrolysis occurs.[1]
Safety: The HF Hazard

Because degradation releases Hydrofluoric Acid (HF), standard glass vials can be etched over long-term storage of degraded solutions.

  • Storage: Store solid salt in polypropylene (PP) or HDPE containers, not glass.

  • Handling: If the compound has been exposed to moisture, treat it as potentially containing trace HF. Use proper PPE (gloves, eye protection).

Part 5: Storage Recommendations

To maintain chemical integrity (>98% purity):

  • Desiccation: Strictly anhydrous conditions. The HCl salt is hygroscopic; absorption of atmospheric water will initiate slow hydrolysis.

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen backfill is mandatory after opening the vial.[1]

References

  • Schiesser, S., et al. (2020). "

    
    -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry. Link[1]
    
  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications." BenchChem.[1][4][5] Link[1]

  • Laturwale, S. K., et al. (2023).[6] "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmacy and Pharmaceutical Research. Link[1][6]

Sources

Foundational

Technical Monograph: Synthesis and Characterization of 1-(Trifluoromethyl)piperazine Hydrochloride

Executive Summary & Chemical Identity[1][2][3] The synthesis of 1-(Trifluoromethyl)piperazine hydrochloride (CAS: 1956321-71-3) represents a specific challenge in organofluorine chemistry: the construction and stabilizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

The synthesis of 1-(Trifluoromethyl)piperazine hydrochloride (CAS: 1956321-71-3) represents a specific challenge in organofluorine chemistry: the construction and stabilization of the


 bond.

Critical Distinction: Researchers often confuse this compound with the common serotonin agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). This guide addresses the N-trifluoromethyl species, where the trifluoromethyl group is directly bonded to the nitrogen atom of the piperazine ring (


), a moiety gaining traction as a lipophilic, metabolically stable bioisostere for N-methyl groups in drug design.
Chemical Profile
PropertySpecification
IUPAC Name 1-(Trifluoromethyl)piperazine hydrochloride
CAS Number 1956321-71-3
Formula

Molecular Weight 190.59 g/mol
Structure Piperazine ring with N1 substituted by

; N4 protonated (HCl salt)
Stability Class Hygroscopic; N-CF3 bond sensitive to aqueous hydrolysis under forcing conditions.[1]

Strategic Synthesis Architecture

The direct trifluoromethylation of secondary amines is thermodynamically challenging due to the high electronegativity of fluorine, which destabilizes the nitrogen lone pair. Traditional methods using highly toxic thiophosgene or ozone-depleting reagents are being replaced by silver-mediated oxidative desulfurization-fluorination.

We recommend the Silver Fluoride / Carbon Disulfide (


) Protocol . This method, validated in recent literature (e.g., Chinese Chemical Society, 2024), offers a "one-pot" transformation under mild conditions, avoiding the isolation of unstable thiocarbamoyl fluoride intermediates.
Reaction Mechanism

The reaction proceeds via the in situ formation of a dithiocarbamate salt, followed by silver-mediated desulfurization and concomitant fluorination.

  • Activation: Piperazine attacks

    
     to form the dithiocarbamate.
    
  • Desulfurization:

    
     acts as both a desulfurizing agent (precipitating 
    
    
    
    ) and a fluoride source.
  • Fluorination: The carbon center is fluorinated to yield the

    
     motif.
    
Visualization of Synthesis Pathway

G Start Piperazine (Free Base) Inter Dithiocarbamate Intermediate Start->Inter + CS2, 25°C Reagent1 CS2 (Solvent/Reagent) Reagent1->Inter ProductBase 1-(Trifluoromethyl)piperazine (Free Base - Oil) Inter->ProductBase + AgF, -Ag2S Oxidative Fluorination Reagent2 AgF (Silver Fluoride) (Excess) Reagent2->ProductBase Final 1-(Trifluoromethyl)piperazine Hydrochloride (Solid) ProductBase->Final Salt Formation Precipitation SaltStep HCl (anhydrous) in Dioxane/Ether SaltStep->Final

Figure 1: One-pot oxidative desulfurization-fluorination pathway for N-CF3 synthesis.

Detailed Experimental Protocol

Safety Warning:


 is hygroscopic and light-sensitive. 

is volatile and neurotoxic. All operations must be performed in a fume hood.
Phase 1: Synthesis of the Free Base
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Reagent Loading:

    • Add Piperazine (1.0 equiv, 10 mmol) dissolved in anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) (20 mL).

    • Add Carbon Disulfide (

      
      )  (1.2 equiv, 12 mmol) dropwise at 0°C. Stir for 30 minutes to allow dithiocarbamate formation.
      
  • Fluorination:

    • Add Silver Fluoride (

      
      )  (6.0 equiv, 60 mmol) quickly to minimize light exposure. Note: Excess AgF is required to drive the reaction and sequester sulfur.
      
    • Add a catalytic amount of 4-pyrrolidinopyridine (0.2 equiv) if reaction kinetics are slow (optional).

  • Reaction: Warm the mixture to room temperature and stir for 4–12 hours. Monitor by TLC or GC-MS (look for M+ ion ~154 Da).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the black silver sulfide (

      
      ) and excess silver salts.
      
    • Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure (keep bath temp < 30°C, product may be volatile). Do not evaporate to dryness if the free base is unstable; proceed directly to salt formation.

Phase 2: Hydrochloride Salt Formation

The


 group renders the N1 nitrogen non-basic (due to the electron-withdrawing 

). However, the distal nitrogen (N4) remains basic and available for protonation.
  • Dissolution: Redissolve the crude oil from Phase 1 in anhydrous Diethyl Ether (

    
    ) (10 mL).
    
  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equiv relative to starting amine) dropwise.

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter the solid under inert atmosphere (Schlenk filtration recommended to prevent moisture absorption).

  • Drying: Dry under high vacuum at room temperature for 2 hours.

Characterization & Quality Control

The


 group has a distinct spectroscopic signature.
NMR Spectroscopy[4]
  • 
     NMR:  This is the diagnostic standard. Expect a singlet  in the range of -50 to -60 ppm .
    
    • Differentiation:

      
       (attached to phenyl ring) typically appears around -63 ppm. 
      
      
      
      is often slightly downfield.
  • 
    H NMR (DMSO-d6): 
    
    • 
       9.0–9.5 ppm (br s, 2H, 
      
      
      
      ).
    • 
       3.0–3.5 ppm (m, 8H, piperazine ring protons). Note: The symmetry may be broken due to the N-CF3 group, showing two distinct multiplets.
      
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion: Look for

    
     (Free base).
    
  • Fragmentation: Characteristic loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
Solubility & Stability[1]
  • Solubility: Soluble in water, DMSO, Methanol.

  • Hydrolytic Stability: The

    
     bond is kinetically stable in neutral/acidic aqueous media but may degrade in strong aqueous base (releasing fluoride and reforming the carbamate/amine).
    
Analytical Workflow Diagram

Analysis cluster_QC Quality Control Gates Sample Crude Product (HCl Salt) NMR 19F NMR Target: -55 ppm (s) Sample->NMR MS LC-MS Target: m/z 154 [M+H] Sample->MS SilverTest Residual Ag Test (ICP-MS) Sample->SilverTest Decision Pass Specs? NMR->Decision MS->Decision SilverTest->Decision Release Release Batch Store at -20°C Decision->Release Yes Reprocess Recrystallize (MeOH/Et2O) Decision->Reprocess No

Figure 2: QC workflow for validating N-trifluoromethylated amine salts.

References

  • PubChem. (2025).[1] 1-(Trifluoromethyl)piperazine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Zhang, K., et al. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society. Retrieved February 3, 2026, from [Link]

  • Lichtenecker, T., et al. (2022).[2] A Facile and Inexpensive Way to Synthesize N-trifluoromethyl Compounds. Justus-Liebig-Universität Gießen. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Trifluoromethylpiperazine (TFMPP) Compounds: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a synthetic compound belonging to the phen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a synthetic compound belonging to the phenylpiperazine class of chemicals. Initially synthesized as a research chemical for investigating the serotonergic system, TFMPP's journey has evolved from a tool in neuroscience to a substance of abuse, and more recently, a scaffold for novel therapeutic agents. This document delves into the historical context of its discovery, detailed synthetic methodologies, its complex pharmacological profile, and its multifaceted applications in modern research and drug development.

Introduction: The Emergence of a Unique Piperazine Derivative

1-(3-Trifluoromethylphenyl)piperazine, commonly known as TFMPP, is a substituted piperazine derivative that has garnered significant attention for its potent effects on the central nervous system, primarily through its interaction with serotonin receptors.[1][2] The incorporation of a trifluoromethyl group at the meta-position of the phenyl ring significantly influences its lipophilicity and electronic properties, contributing to its distinct pharmacological profile compared to other phenylpiperazines.[3]

Initially explored for its potential as a psychotropic agent, TFMPP's primary utility has been as a research tool to probe the function of the serotonergic system.[1] However, its psychoactive properties led to its emergence as a recreational drug in the early 2000s, often in combination with benzylpiperazine (BZP), where it was marketed as a "legal high" or an alternative to illicit substances like MDMA.[4][5] This dual identity as both a research chemical and a substance of abuse has created a complex history and regulatory landscape for TFMPP and related compounds.

This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the fundamental chemistry, pharmacology, and applications of TFMPP, while also addressing its historical context and legal status.

Discovery and Early Research: Unraveling the Serotonergic Effects

The precise first synthesis of TFMPP is not prominently documented in readily available literature, a common characteristic for many research chemicals developed within industrial or academic laboratories for screening purposes. However, early pharmacological studies in the latter half of the 20th century began to shed light on its biological activity.

Pioneering work by researchers such as Frances H. and colleagues provided some of the initial characterizations of TFMPP's effects. Their studies in animal models demonstrated that TFMPP possesses psychotropic activity, antagonizing oxotremorine-induced hypothermia and showing activity in the behavioral despair test, suggesting potential antidepressant-like effects.[1] Crucially, these early investigations proposed that the actions of TFMPP were likely mediated through 5-HT1b receptors.[1]

Further research by Douglas J. Pettibonde and his team delved into the neurochemical mechanisms of TFMPP. Their work on rat hypothalamic slices revealed that TFMPP induced a potent, dose-dependent release of endogenous serotonin (5-HT).[1] This serotonin-releasing capability, coupled with its receptor binding profile, provided a foundational understanding of its psychoactive effects.

These seminal studies established TFMPP as a valuable tool for dissecting the complexities of the serotonergic system, paving the way for its use in subsequent neuroscience research.

Synthesis of Trifluoromethylpiperazine Compounds: A Methodological Overview

The synthesis of TFMPP and its analogs primarily relies on the formation of the N-aryl bond between the piperazine ring and the trifluoromethylphenyl group. Two of the most prevalent and efficient methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classic and often cost-effective method for the synthesis of arylpiperazines. This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, piperazine. The trifluoromethyl group on the phenyl ring acts as an electron-withdrawing group, which activates the ring towards nucleophilic attack, making SNAr a viable synthetic route.

Experimental Protocol: Synthesis of TFMPP via SNAr

Materials:

  • 1-bromo-3-(trifluoromethyl)benzene

  • Piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to dissolve the reactants. Subsequently, add palladium(II) acetate (0.02 eq) and rac-BINAP (0.03 eq) as the catalyst and ligand, respectively.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude TFMPP can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Salt Formation (Optional): For the hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for coupling less reactive aryl halides (e.g., chlorides) and can be performed under milder conditions than some SNAr reactions. This method offers high yields and functional group tolerance, making it a preferred choice in many contemporary synthetic applications.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide Aryl Halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) Product TFMPP Aryl_Halide->Product Piperazine Piperazine Piperazine->Product Base Base (e.g., NaOtBu) Base->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Catalyzes Ligand Ligand (e.g., BINAP) Ligand->Pd_Catalyst Stabilizes

Caption: Generalized workflow for the Buchwald-Hartwig amination synthesis of TFMPP.

Pharmacological Profile: A Serotonergic Modulator

TFMPP's pharmacological effects are primarily attributed to its actions on the serotonin system, where it functions as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2]

Receptor Binding Affinity

TFMPP exhibits affinity for several serotonin receptor subtypes. The table below summarizes its binding affinities (Ki) for various receptors.

ReceptorBinding Affinity (Ki, nM)Functional Activity
5-HT1A288 - 1,950Full Agonist
5-HT1B30 - 132Full Agonist
5-HT1D282Full Agonist
5-HT2A160 - 269Weak Partial Agonist/Antagonist
5-HT2C62Full Agonist
SERTEC50 = 121Releaser/Reuptake Inhibitor

Data compiled from various sources.

Its potent agonism at 5-HT1B and 5-HT2C receptors is thought to contribute significantly to its psychoactive and physiological effects.[1] Unlike many other psychoactive substances, TFMPP has negligible effects on dopamine and norepinephrine reuptake or efflux.[4]

Mechanism of Action

The primary mechanism of action of TFMPP involves a dual effect on the serotonergic system:

  • Direct Receptor Agonism: TFMPP directly binds to and activates various serotonin receptors, mimicking the effects of endogenous serotonin.

  • Serotonin Release: TFMPP interacts with the serotonin transporter (SERT) to induce the release of serotonin from presynaptic neurons, thereby increasing its concentration in the synaptic cleft.[6]

This combined action leads to a significant enhancement of serotonergic neurotransmission, resulting in a range of psychological and physiological effects.

TFMPP_Mechanism_of_Action TFMPP TFMPP SERT SERT TFMPP->SERT Binds to and reverses Postsynaptic_Neuron Postsynaptic Neuron 5-HT Receptors TFMPP->Postsynaptic_Neuron Directly agonizes 5-HT receptors Presynaptic_Neuron Presynaptic Neuron Serotonin (5-HT) Vesicles Synaptic_Cleft Synaptic Cleft SERT->Presynaptic_Neuron Releases 5-HT

Caption: Simplified diagram of TFMPP's dual action on the serotonergic synapse.

Applications and Research

While its recreational use has brought it into the public eye, TFMPP remains a valuable compound in scientific research.

Neuroscience Research

As a selective serotonin releasing agent and receptor agonist, TFMPP is used in preclinical studies to investigate:

  • The role of specific serotonin receptor subtypes in behavior and physiology.

  • The mechanisms of action of antidepressant and anxiolytic drugs.

  • Animal models of psychiatric disorders such as anxiety and depression.[4]

Drug Development

The phenylpiperazine scaffold, including the trifluoromethylphenylpiperazine moiety, is a common feature in many approved drugs.[3] TFMPP itself serves as a building block and a lead compound in the development of novel therapeutics targeting the central nervous system.[3] Its structure is often modified to optimize affinity for specific receptor subtypes and to improve pharmacokinetic properties.

Recreational Use and Public Health

The combination of TFMPP with BZP produces effects that crudely mimic those of MDMA, leading to its popularity as a "party pill."[4] However, this combination is associated with a range of adverse effects, including nausea, headaches, anxiety, and in severe cases, seizures.[1][5] The prevalence of TFMPP in the recreational drug market has prompted regulatory action in many countries.

Legal Status and Regulation

The legal status of TFMPP varies significantly across jurisdictions. In the United States, it is not currently scheduled at the federal level, though some states have enacted their own bans.[4] In many other countries, including Canada, the United Kingdom, and Australia, TFMPP is a controlled substance.[4] Researchers must be aware of and comply with all local, national, and international regulations regarding the synthesis, possession, and use of TFMPP.

Conclusion and Future Outlook

1-(3-Trifluoromethylphenyl)piperazine is a compound with a rich and complex history. From its origins as a research chemical for exploring the intricacies of the serotonergic system to its emergence as a recreational drug, TFMPP has demonstrated potent and multifaceted effects on the central nervous system. For researchers and drug development professionals, TFMPP and its derivatives continue to be valuable tools and scaffolds for the design of novel therapeutics. A thorough understanding of its synthesis, pharmacology, and historical context is essential for harnessing its potential while mitigating its risks. Future research will likely focus on developing more selective TFMPP analogs with improved therapeutic indices for the treatment of a range of neuropsychiatric disorders.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Trifluoromethylphenylpiperazine. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). (n.d.). U.S. Department of Justice, Drug Enforcement Administration. Retrieved January 29, 2026, from [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. Retrieved January 29, 2026, from [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents.
  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (2015). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDrug. Retrieved January 29, 2026, from [Link]

  • Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine. (n.d.). Google Patents.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Retrieved January 29, 2026, from [Link]

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. (2020). MDPI. Retrieved January 29, 2026, from [Link]

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists. (2008). PubMed. Retrieved January 29, 2026, from [Link]

  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (2000). PubMed. Retrieved January 29, 2026, from [Link]

Sources

Foundational

Potential therapeutic applications of TFMPP derivatives

Repurposing the Piperazine Scaffold: Therapeutic Engineering of TFMPP Derivatives Executive Summary 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) occupies a contentious position in pharmacology.[1] While historically cat...

Author: BenchChem Technical Support Team. Date: February 2026

Repurposing the Piperazine Scaffold: Therapeutic Engineering of TFMPP Derivatives

Executive Summary

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) occupies a contentious position in pharmacology.[1] While historically categorized as a recreational serotonin mimetic—often co-abused with benzylpiperazine (BZP)—its core structure represents a "privileged scaffold" in medicinal chemistry. The 3-trifluoromethylphenyl moiety confers unique lipophilicity and metabolic stability, making it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT receptor family.

This technical guide addresses the transition of TFMPP from a forensic target to a therapeutic template. We analyze the rational design of TFMPP derivatives to isolate therapeutic efficacy (e.g., 5-HT2C agonism for antiobesity) from off-target toxicity (e.g., 5-HT2B valvulopathy or 5-HT2A hallucinogenic effects).

Pharmacological Mechanism & Structure-Activity Relationship (SAR)

The therapeutic utility of TFMPP derivatives hinges on "tuning" the selectivity profile. TFMPP itself is a non-selective pan-agonist/releasing agent.

  • The Scaffold: The piperazine ring provides a basic nitrogen (pKa ~9.8) for ionic interaction with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • The Substituent: The 3-CF3 group on the phenyl ring enhances blood-brain barrier (BBB) permeability and prevents metabolic oxidation at the meta-position, prolonging half-life compared to its chloro-analog (mCPP).

The Selectivity Challenge

To develop a viable drug, the derivative must discriminate between three structurally homologous receptors:

  • 5-HT2C (Target): Activation promotes satiety (POMC neurons) and reduces impulsivity.

  • 5-HT2A (Avoid): Activation causes hallucinations and psychotomimetic effects.

  • 5-HT2B (Avoid): Chronic activation leads to cardiac valvulopathy (fibrosis).

SAR Optimization Strategy:

  • N4-Alkylation: Bulky groups on the distal piperazine nitrogen can reduce 5-HT2A affinity while maintaining 5-HT2C efficacy.

  • Rigidification: Constraining the piperazine ring into a bicyclic system (e.g., diazabicycloalkanes) often improves subtype selectivity.

Visualization: The Selectivity Signaling Pathway

The following diagram illustrates the divergent signaling pathways that a TFMPP derivative must navigate. The goal is to activate the Gq-PLC pathway in hypothalamic neurons (5-HT2C) without triggering the arachidonic acid pathway in cardiac fibroblasts (5-HT2B).

G R_2C 5-HT2C Receptor (Hypothalamus) Gq Gq Protein Coupling R_2C->Gq R_2A 5-HT2A Receptor (Cortex) R_2A->Gq R_2B 5-HT2B Receptor (Cardiac Valve) R_2B->Gq Ligand TFMPP Derivative (Optimized Ligand) Ligand->R_2C High Affinity Ligand->R_2A Low Affinity Ligand->R_2B Low Affinity PLC PLC activation Gq->PLC Gq->PLC Arach Arachidonic Acid Release Gq->Arach IP3 IP3 / Ca2+ Release PLC->IP3 Hallucination Toxicity: Hallucinations PLC->Hallucination Satiety Therapeutic: Satiety / Anti-Addiction IP3->Satiety Fibrosis Toxicity: Cardiac Valvulopathy Arach->Fibrosis

Caption: Divergent signaling outcomes for 5-HT2 receptor subtypes. Therapeutic success requires selective engagement of the 5-HT2C pathway.

Therapeutic Vectors

Vector A: Metabolic Disorders (Obesity)

TFMPP derivatives acting as selective 5-HT2C agonists mimic the satiety signal. Unlike fenfluramine (which released 5-HT non-selectively), a direct agonist avoids depleting presynaptic stores.

  • Mechanism:[2] Activation of POMC neurons in the arcuate nucleus

    
     release of 
    
    
    
    -MSH
    
    
    activation of MC4R
    
    
    reduced food intake.
Vector B: Neuropsychiatry (Anxiety & Addiction)

The 5-HT1A receptor is another high-affinity target for phenylpiperazines.

  • Anxiety:[1][3][4][5][6] Partial agonism at presynaptic 5-HT1A autoreceptors desensitizes them, enhancing serotonergic tone (similar to Buspirone).

  • Addiction:[7] 5-HT2C agonism modulates dopaminergic firing in the Ventral Tegmental Area (VTA), potentially reducing cravings for cocaine and nicotine.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted TFMPP Derivatives

To improve selectivity, we utilize a Buchwald-Hartwig amination to couple the 3-trifluoromethylphenyl core with functionalized piperazine backbones.

Reagents:

  • 1-Bromo-3-(trifluoromethyl)benzene

  • N-Boc-piperazine (or functionalized analog)

  • Pd2(dba)3 (Catalyst)

  • BINAP (Ligand)

  • NaOtBu (Base)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a reaction vial with Pd2(dba)3 (1 mol%) and BINAP (2 mol%). Dissolve in anhydrous toluene.

  • Activation: Stir for 10 minutes at room temperature to form the active catalytic complex.

  • Addition: Add 1-Bromo-3-(trifluoromethyl)benzene (1.0 eq), the piperazine derivative (1.2 eq), and NaOtBu (1.4 eq).

  • Reflux: Seal the vessel and heat to 100°C for 12–18 hours under argon atmosphere.

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (if Boc used): Treat with 4M HCl in dioxane to yield the free amine salt.

Protocol 2: High-Throughput Calcium Flux Assay (FLIPR)

This assay validates functional selectivity (Agonist vs. Antagonist) at 5-HT2C.

Materials:

  • HEK-293 cells stably expressing human 5-HT2C (edited isoform INI), 5-HT2A, or 5-HT2B.

  • Calcium 6 Assay Kit (Molecular Devices).

  • FLIPR Tetra System.

Workflow:

  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare TFMPP derivatives in HBSS buffer (10-point serial dilution).

  • Measurement: Transfer plate to FLIPR.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 10 µL of compound.

    • Response: Record fluorescence for 180 seconds.

  • Data Analysis: Calculate

    
    . Fit curves to the Hill equation to determine 
    
    
    
    and
    
    
    relative to Serotonin (100% control).

Comparative Data: TFMPP vs. Derivatives[2][4][6][8][9][10]

The table below highlights the shift in pharmacological profile required for a therapeutic candidate.

Compound5-HT2C

(nM)
5-HT2A

(nM)
Selectivity Ratio (2A/2C)Primary ApplicationRisk Profile
TFMPP 60280~4.6Forensic / RecreationalHigh (Hallucinogenic/Toxic)
mCPP 32200~6.2Metabolite / Tool CompoundModerate (Anxiogenic)
Lorcaserin *9160~18Anti-obesity (Withdrawn)Low (Valvulopathy concern)
Novel Derivative X 5 >1000 >200 Target Therapeutic Optimized

*Lorcaserin is included as a benchmark for a benzazepine derivative that shares the functional logic of piperazine agonists.

Workflow Visualization: Drug Discovery Pipeline

Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation TFMPP TFMPP Scaffold (Lead Structure) Morphing Scaffold Morphing (N-substitution) TFMPP->Morphing Binding Binding Affinity (Ki Determination) Morphing->Binding Library Synthesis Func Functional Assay (FLIPR / Ca2+) Binding->Func Hit Selection Func->Morphing Low Selectivity (Iterate) ADME ADME/Tox (CYP Stability) Func->ADME Selectivity > 100x Candidate Clinical Candidate ADME->Candidate Safety Profile OK

Caption: Iterative optimization workflow transforming the TFMPP scaffold into a viable clinical candidate.

References

  • Baumann, M. H., et al. (2005).[8] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[8] Neuropsychopharmacology.[8] Link

  • Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][2][4][9][8][10] Pharmacology Biochemistry and Behavior.[11] Link

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: metabolism, pharmacokinetics, and behavioral effects. Journal of Pharmacology and Experimental Therapeutics. Link

  • Nicoletti, F., et al. (2011). Addiction and Serotonin 5-HT2C Receptors: A New Therapeutic Strategy? European Journal of Pharmacology. Link

  • World Health Organization. (2012). TFMPP Critical Review Report. Expert Committee on Drug Dependence. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of 1-(Trifluoromethyl)piperazine Hydrochloride for In Vitro Assays

Topic: Protocol for dissolving 1-(Trifluoromethyl)piperazine hydrochloride for in vitro studies Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. H ClF N Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for dissolving 1-(Trifluoromethyl)piperazine hydrochloride for in vitro studies Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.


H

ClF

N

Molecular Weight: 190.59 g/mol [1]

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, solubilization, and storage of 1-(Trifluoromethyl)piperazine hydrochloride (1-TFMP·HCl) for use in cell culture and biochemical assays. While piperazine derivatives are common scaffolds in medicinal chemistry, the presence of the


-trifluoromethyl group introduces specific lipophilic and electronic properties that require careful handling to maintain compound stability and prevent precipitation in aqueous buffers. This protocol ensures reproducibility and minimizes experimental artifacts caused by pH shifts or solvent toxicity.

Physicochemical Assessment & Solubility Profile

Before initiating dissolution, it is critical to understand the interplay between the hydrochloride salt form and the fluorinated moiety.

  • Hydrophilicity vs. Lipophilicity: The hydrochloride salt confers significant water solubility, overcoming the lipophilicity of the trifluoromethyl (-CF

    
    ) group.
    
  • Acidity: As a hydrochloride salt, 1-TFMP[2][3][4]·HCl acts as a weak acid in solution. Dissolving high concentrations (>10 mM) in unbuffered water will significantly lower the pH, potentially affecting cellular viability if not buffered upon dilution.

  • Stability:

    
    -trifluoromethyl amines are generally stable but can be sensitive to prolonged exposure to extreme pH or high temperatures.
    
Solubility Matrix
SolventSolubility RatingMax Concentration (Est.)Usage Recommendation
Sterile Water (ddH

O)
Excellent >50 mMPrimary Solvent. Ideal for preparing stock solutions.
DMSO (Dimethyl sulfoxide) Good>100 mMSecondary Solvent. Use only if water solubility fails or for high-throughput screening libraries.
Ethanol Moderate~10-20 mMNot recommended for primary stocks due to evaporation and cytotoxicity.
PBS (pH 7.4) Good~10 mMUse for working solutions only. High conc. stocks may precipitate due to the common ion effect or pH buffering.

Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9]
  • 1-(Trifluoromethyl)piperazine hydrochloride (Solid powder)[3]

  • Analytical Balance (Precision

    
    0.1 mg)
    
  • Solvent: Sterile Milli-Q water (preferred) or anhydrous DMSO

  • Vortex mixer and Ultrasonic bath

  • 0.22

    
    m PVDF or PES Syringe Filter (Sterile)
    
  • Amber microcentrifuge tubes (1.5 mL)

Step-by-Step Methodology
Phase 1: Calculation & Weighing

To prepare a 10 mM Stock Solution (Example Volume: 5 mL):




  • Equilibrate the compound vial to room temperature to prevent condensation.

  • Weigh 9.53 mg of 1-TFMP·HCl into a sterile glass vial or polypropylene tube.

Phase 2: Solubilization
  • Add Solvent: Add 5.0 mL of sterile Milli-Q water.

    • Note: If using DMSO, ensure it is anhydrous (Grade

      
      99.9%).
      
  • Agitation: Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 37°C to prevent potential degradation of the

      
      -CF
      
      
      
      bond.
Phase 3: Sterilization & Aliquoting
  • Filtration: Draw the solution into a sterile syringe. Attach a 0.22

    
    m PES or PVDF filter  and dispense into a sterile receiver tube.
    
    • Critical: Do not use Nylon filters if using acidic aqueous solutions, as they can bind certain charged amines.

  • Aliquoting: Dispense into small volumes (e.g., 50

    
    L or 100 
    
    
    
    L) to avoid freeze-thaw cycles.
  • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.[4][5][6]

In Vitro Application Workflow

When introducing the stock solution to cell culture media, the following logic applies to maintain physiological pH and prevent vehicle toxicity.

Dilution Strategy[4][5][6][8]
  • Thawing: Thaw stock aliquot on ice or at 4°C. Vortex briefly.

  • Intermediate Dilution (Optional): If the target concentration is low (e.g., 1

    
    M), prepare a 100x intermediate dilution in culture media or PBS to ensure pipetting accuracy.
    
  • Final Treatment: Add the stock/intermediate solution to the cell culture well.

    • Vehicle Control: If DMSO was used as the solvent, ensure the final DMSO concentration in the well is <0.5% (v/v) (ideally <0.1%).

    • pH Buffering: Since 1-TFMP·HCl is acidic, observe the color of the media (Phenol Red). If it turns yellow/orange upon addition, the buffering capacity of the media (bicarbonate/HEPES) has been exceeded.

      • Correction: Neutralize the stock solution with equimolar NaOH before addition, or use a higher volume of strongly buffered media (e.g., media supplemented with 25 mM HEPES).

Workflow Diagram

DissolutionProtocol Start Start: 1-(Trifluoromethyl) piperazine HCl Powder Weigh Weigh Compound (Calculate Mass for 10-50 mM) Start->Weigh Solvent Select Solvent Weigh->Solvent Water Sterile Water (Preferred) Solvent->Water Standard DMSO DMSO (Alternative) Solvent->DMSO If hydrophobic Mix Vortex & Sonicate (Clear Solution) Water->Mix DMSO->Mix Filter Sterile Filtration (0.22 µm PES/PVDF) Mix->Filter Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot Dilute Dilute in Media (Check pH & Vehicle %) Aliquot->Dilute Assay In Vitro Assay (Cell Treatment) Dilute->Assay

Figure 1: Decision tree for the solubilization and application of 1-(Trifluoromethyl)piperazine HCl.

Troubleshooting & Critical Considerations

pH Impact

The hydrochloride counter-ion releases H


 upon dissolution.
  • Observation: Media turns yellow immediately after drug addition.

  • Cause: Acidification exceeds the buffer capacity.

  • Solution: Prepare the stock in a buffered solution (e.g., PBS pH 7.4) only if the concentration is low enough to prevent precipitation. Alternatively, back-titrate the aqueous stock with 1N NaOH to pH ~7.0 prior to filtration.

Precipitation[4]
  • Observation: Cloudiness appears upon adding stock to media.

  • Cause: "Salting out" effect or low solubility of the free base at neutral pH.

  • Solution: Reduce the working concentration or pre-dilute the stock in warm media (37°C) with vigorous mixing.

Stability of N-CF3 Group

While generally robust, the N-CF3 bond can be susceptible to hydrolysis under strongly acidic or basic conditions over long periods [1]. Always use fresh aliquots for critical experiments and avoid leaving stock solutions at room temperature for >24 hours.

References

  • Biosynth. (2023). 1-(Trifluoromethyl)piperazine hydrochloride Product Datasheet. CAS 1956321-71-3.[1][2][3][7][8] Link[2][3]

  • BenchChem. (2025).[4] Application Notes and Protocols for Hydrochloride Salts in Cell Culture. Link

  • Sigma-Aldrich. (2023). Cell Culture Media Preparation and Supplementation Guidelines. Link

  • Accela ChemBio. (2023).[2][3] Product Information: 1-(Trifluoromethyl)piperazine Hydrochloride.[1][2][3][7][8] Link

Sources

Application

Application Note: Quantitative Determination of TFMPP in Human Plasma via GC-MS

Abstract This application note details a robust, validated protocol for the quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike scree...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike screening methods that rely on underivatized detection, this protocol employs Heptafluorobutyric Anhydride (HFBA) derivatization to enhance volatility, improve peak shape, and significantly lower the Limit of Quantitation (LOQ) to levels required for forensic and clinical toxicology (0.01 µg/mL). The method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure high recovery and matrix cleanliness.

Introduction

TFMPP is a piperazine-based recreational drug often marketed as a "legal high" or sold illicitly as Ecstasy (MDMA). It acts as a non-selective serotonin receptor agonist and is frequently co-administered with Benzylpiperazine (BZP) to mimic the entactogenic effects of MDMA.

Accurate quantification in plasma is critical for:

  • Driving Under the Influence of Drugs (DUID) investigations.

  • Post-mortem toxicology to determine cause of death.

  • Clinical management of acute intoxications (serotonin syndrome).

Analytical Challenge

Piperazines are polar, basic compounds. Analyzing them underivatized by GC-MS often results in peak tailing and poor sensitivity due to interaction with active sites in the injection liner and column. Furthermore, plasma contains complex interferences that require rigorous cleanup. This protocol addresses these challenges through specific chemical derivatization and targeted extraction.

Methodological Strategy

Why Derivatization?

While TFMPP can be detected underivatized, the secondary amine moiety is prone to adsorption. Acylation with HFBA introduces a heptafluorobutyryl group, replacing the active hydrogen.

  • Benefit 1: Increases molecular mass (Shift from MW 230 to 426), moving the molecular ion and fragments to a higher, cleaner mass range (m/z > 250), reducing background noise.

  • Benefit 2: drastically improves chromatographic peak symmetry.

  • Benefit 3: Enhances electron ionization (EI) efficiency, lowering the Limit of Detection (LOD).

Extraction Logic: SPE vs. LLE

Liquid-Liquid Extraction (LLE) is often used but can suffer from emulsion formation and lower recovery for polar metabolites. Mixed-Mode Cation Exchange (MCX) SPE is selected here because:

  • It utilizes both reversed-phase retention (for the hydrophobic phenyl ring) and cation exchange (for the basic nitrogen).

  • It allows for rigorous organic washing steps (e.g., 100% methanol) to remove neutral matrix interferences while the analyte remains ionically bound, resulting in a cleaner final extract.

Materials & Reagents

  • Analyte Standard: TFMPP HCl (1 mg/mL in methanol).

  • Internal Standard (IS): TFMPP-d4 or BZP-d7 (100 µg/mL).

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA).[1]

  • Solvents: Ethyl Acetate (HPLC Grade), Methanol, Dichloromethane, Hexane.

  • SPE Cartridges: Oasis MCX (3 mL, 60 mg) or Bond Elut Certify.

  • Buffer: Phosphate Buffer (0.1 M, pH 6.0).

Experimental Protocol

Sample Preparation Workflow

G cluster_SPE Solid Phase Extraction (MCX) Start Plasma Sample (500 µL) IS Add Internal Standard (50 µL of 1 µg/mL TFMPP-d4) Start->IS Dilution Dilute with 2 mL 0.1 M Phosphate Buffer (pH 6) IS->Dilution Cond Conditioning: 1. MeOH (2 mL) 2. H2O (2 mL) Dilution->Cond Load Load Sample (Gravity flow) Cond->Load Wash Wash Steps: 1. 0.1 M HCl (2 mL) 2. MeOH (2 mL) Load->Wash Elute Elution: 2 mL of 5% NH4OH in Ethyl Acetate Wash->Elute Dry Evaporate to Dryness (N2 stream @ 40°C) Elute->Dry Deriv Derivatization: Add 50 µL HFBA + 50 µL Ethyl Acetate Incubate 70°C for 30 min Dry->Deriv Recon Evaporate & Reconstitute in 100 µL Ethyl Acetate Deriv->Recon Inject GC-MS Injection Recon->Inject

Caption: Step-by-step extraction and derivatization workflow for TFMPP quantification.

Detailed Steps
  • Pre-treatment: Aliquot 500 µL of plasma into a glass tube. Add 50 µL of Internal Standard working solution (TFMPP-d4, 1 µg/mL). Vortex for 10 seconds. Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex again.

  • SPE Conditioning: Place MCX cartridges on vacuum manifold. Condition with 2 mL Methanol followed by 2 mL deionized water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 2 mL 0.1 M HCl (removes acidic/neutral interferences).

    • Wash 2: 2 mL Methanol (removes hydrophobic neutrals; analyte is retained by ionic interaction).

    • Critical Step: Dry cartridges under high vacuum for 5 minutes to remove residual moisture (moisture kills the derivatization reagent).

  • Elution: Elute with 2 mL of freshly prepared elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v) or 5% Ammonium Hydroxide in Ethyl Acetate.

  • Derivatization:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Add 50 µL HFBA and 50 µL Ethyl Acetate.

    • Cap tightly and incubate at 70°C for 30 minutes .

    • Evaporate to dryness again to remove excess acid.

    • Reconstitute in 100 µL Ethyl Acetate for injection.

GC-MS Instrumentation & Conditions

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography[2][3][4]
  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (Purge on at 1.0 min).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

    • Total Run Time: ~15 minutes.

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
TFMPP HFBA309 266, 1768.4 min
TFMPP-d4 HFBA313 270, 1808.4 min

Note: The m/z 309 ion corresponds to the alpha-cleavage of the piperazine ring retaining the HFBA group, providing high specificity.

Validation & Performance Data

This method complies with SWGTOX/ANSI standards for bioanalytical validation.

ParameterResultNotes
Linearity 10 – 2000 ng/mLR² > 0.995 (Weighted 1/x)
LOD 2 ng/mLSignal-to-Noise > 3:1
LOQ 10 ng/mLSignal-to-Noise > 10:1, CV < 20%
Recovery > 85%At low (50 ng/mL) and high (1000 ng/mL) QC
Precision (CV) < 8%Intra-day and Inter-day
Matrix Effect < 15%Minimal suppression due to MCX cleanup

Troubleshooting & Expert Tips

  • Moisture Control: HFBA is extremely sensitive to water. If your derivatization yields poor peaks, ensure the SPE cartridges are dried thoroughly before elution and the eluate is completely dry before adding HFBA.

  • Injector Maintenance: Piperazine derivatives can be sticky. Use a deactivated glass wool liner and change the septum every 50-100 injections to prevent ghost peaks.

  • Cross-Contamination: TFMPP is often found with BZP. Ensure your gradient clears BZP (which elutes earlier) completely before the next run.

  • Stability: HFBA derivatives are stable in ethyl acetate for 48 hours at 4°C. For longer storage, keep at -20°C.

References

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. (2020). Validated method using perfluoroacylation and SPE. Link

  • New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry studies. Journal of Mass Spectrometry. (2003).[2][3] Detailed fragmentation pathways and metabolism. Link

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. (2013). General guidelines for piperazine analysis. Link

  • Differentiation of the regioisomeric trifluoromethylphenylpiperazines by GC-IRD and GC-MS. Forensic Science International. (2009). Comparison of derivatization techniques. Link

Sources

Method

Application Notes and Protocols for Studying TFMPP-Induced Behaviors

Introduction: Understanding TFMPP 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound of the phenylpiperazine class. While it has applications as an intermediate in chemical synthesis, it is more wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding TFMPP

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound of the phenylpiperazine class. While it has applications as an intermediate in chemical synthesis, it is more widely known as a recreational drug, often sold in combination with benzylpiperazine (BZP) as an alternative to MDMA ("Ecstasy").[1][2] Its primary mechanism of action involves the serotonergic system, where it acts as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2][3] Understanding its behavioral effects is critical for both public health and for its potential use as a pharmacological tool to probe the function of the serotonin system.

In humans, TFMPP can produce a complex mixture of effects, including stimulant-like feelings, anxiety, tension, confusion, and dysphoria.[1][4] While anecdotally reported to have mild psychedelic effects, controlled studies have not confirmed hallucinogenic properties at typical doses.[1][4] In animal models, TFMPP has been shown to reduce locomotor activity, produce aversive effects, and induce the head-twitch response (HTR), a behavioral proxy for psychedelic potential in rodents.[1][5] It does not appear to have reinforcing effects, as it is not self-administered by monkeys.[1]

This guide provides a comprehensive framework for researchers designing experiments to investigate the diverse behavioral profile of TFMPP in rodent models. It emphasizes the causal relationships between pharmacological action and behavioral outcomes, ensuring a robust and reproducible experimental design.

Pharmacological Profile and Mechanism of Action

TFMPP's behavioral effects are a direct consequence of its interaction with multiple components of the serotonergic system. Its primary actions are twofold:

  • Serotonin Release: TFMPP binds to the serotonin transporter (SERT) and evokes the release of serotonin from presynaptic terminals.[1][2] This increases the concentration of serotonin in the synaptic cleft, leading to broad activation of postsynaptic serotonin receptors.

  • Direct Receptor Agonism: TFMPP has a notable affinity for several serotonin receptor subtypes. It acts as a full agonist at 5-HT1B and 5-HT2C receptors and a weak partial agonist or antagonist at 5-HT2A receptors.[1] The stimulus properties of TFMPP in rodents appear to be primarily mediated by the 5-HT1B receptor.[6][7]

These combined actions result in a significant, albeit complex, stimulation of the serotonin system, which can manifest as serotonin syndrome at high doses.[8]

TFMPP Signaling Pathway

TFMPP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron TFMPP1 TFMPP SERT SERT TFMPP1->SERT Binds & Reverses Serotonin_pre 5-HT SERT->Serotonin_pre Release Vesicle Serotonin Vesicle Vesicle->Serotonin_pre Serotonin_syn 5-HT Serotonin_pre->Serotonin_syn Efflux R_5HT1B 5-HT1B Receptor Serotonin_syn->R_5HT1B Binds R_5HT2A 5-HT2A Receptor Serotonin_syn->R_5HT2A Binds R_5HT2C 5-HT2C Receptor Serotonin_syn->R_5HT2C Binds TFMPP2 TFMPP TFMPP2->R_5HT1B Agonist TFMPP2->R_5HT2A Weak Partial Agonist TFMPP2->R_5HT2C Agonist Behavioral_Effects Behavioral Effects R_5HT1B->Behavioral_Effects R_5HT2A->Behavioral_Effects R_5HT2C->Behavioral_Effects

Caption: TFMPP's dual action on serotonin release and direct receptor agonism.

Core Principles of Experimental Design

A well-designed study is crucial for obtaining valid and interpretable data. The following considerations are paramount when investigating TFMPP.

Animal Models and Husbandry
  • Species and Strain: Both mice and rats are commonly used. The choice of strain is critical, as baseline levels of anxiety and locomotor activity can vary significantly. C57BL/6J mice are a common choice for general behavioral studies, while BALB/c mice are often used for anxiety models due to their higher baseline anxiety.

  • Sex: Sex is a critical biological variable. Studies should either use both sexes or provide a strong justification for using only one. Female rodents exhibit hormonal cycles that can influence anxiety-like behaviors, so it is essential to monitor the estrous cycle if females are used.[9]

  • Housing and Acclimation: Animals should be group-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. A minimum one-week acclimation period to the facility is required before any procedures. All behavioral testing should be conducted during the same phase of the light cycle to minimize circadian variability.

  • Habituation: Animals should be habituated to the testing room for at least 60 minutes before each behavioral assay to reduce stress from the novel environment.[10]

Drug Administration
  • Vehicle: TFMPP hydrochloride is soluble in saline. The vehicle (e.g., 0.9% sterile saline) must be administered to the control group.

  • Dose-Response: A dose-response study is essential to characterize the effects of TFMPP. Based on literature, a range of 0.1 to 5.0 mg/kg is often effective for inducing behavioral changes in rodents.[11][12]

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common and reliable route for systemic administration in rodents for behavioral studies.

  • Timing: The timing between drug administration and testing is critical. The behavioral effects of i.p. TFMPP typically manifest within 15-30 minutes. This timing should be kept consistent across all animals.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animals Select & Acclimate Animals (Species, Strain, Sex) DrugPrep Prepare TFMPP & Vehicle Animals->DrugPrep Groups Randomize into Groups (Vehicle, TFMPP Doses) DrugPrep->Groups Habituation Habituate to Testing Room (≥ 60 min) Groups->Habituation Injection Administer Drug/Vehicle (i.p.) Habituation->Injection PreTest_Wait Pre-Test Interval (e.g., 20 min) Injection->PreTest_Wait Behavioral_Assay Conduct Behavioral Assay (e.g., OFT, EPM) PreTest_Wait->Behavioral_Assay Data_Collection Record & Score Behavior (Automated/Manual) Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpret Results & Conclude Stats->Interpretation

Caption: A generalized workflow for a TFMPP behavioral study.

Protocols for Key Behavioral Assays

The following protocols are designed to assess the primary behavioral domains affected by TFMPP: locomotor activity, anxiety, and psychedelic-like effects.

Open Field Test (OFT) for Locomotion and Anxiety

The OFT assesses general locomotor activity and anxiety-like behavior, which is inferred from the rodent's natural aversion to open, brightly lit spaces.[13][14] Anxious animals tend to stay close to the walls (thigmotaxis).

  • Apparatus: A square arena (e.g., 40x40x40 cm for mice) made of a non-reflective material.[14][15] The arena should be evenly illuminated.

  • Protocol:

    • Place the animal gently in the center of the arena.

    • Allow the animal to explore freely for a set duration (typically 5-10 minutes).[10]

    • Record the session using an overhead video camera connected to tracking software.

    • Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.

  • Data to Collect:

ParameterInterpretation
Total Distance Traveled Index of general locomotor activity.
Time Spent in Center Zone Decreased time suggests anxiety-like behavior.
Frequency of Center Entries A measure of exploratory behavior vs. anxiety.
Rearing Frequency An indicator of exploration and arousal.
  • Causality and Interpretation: TFMPP has been shown to dose-dependently reduce locomotion and rearing.[1][11] This hypoactivity could be a primary sedative-like effect or secondary to anxiogenic (anxiety-producing) effects. Correlating a decrease in total distance with a significant reduction in center time can help differentiate these possibilities.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a gold-standard test for assessing anxiety-like behavior in rodents.[10][16][17] The test relies on the conflict between the animal's drive to explore and its innate fear of open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[17]

  • Protocol:

    • Place the animal on the central platform, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using an overhead video camera and tracking software.

    • Clean the maze thoroughly between animals.

  • Data to Collect:

ParameterInterpretation
Time Spent in Open Arms (%) The primary measure of anxiety; less time indicates higher anxiety.
Entries into Open Arms (%) A secondary measure of anxiety and risk assessment.
Total Arm Entries An index of overall activity in the maze.
Head Dips / Stretch-Attend Postures Measures of risk assessment behavior.
  • Causality and Interpretation: Anxiogenic compounds like TFMPP are expected to decrease the percentage of time spent and entries into the open arms.[12] It is crucial to analyze the total arm entries; a significant reduction in this parameter may indicate general hypoactivity, which could confound the interpretation of anxiety-like behavior.

Head-Twitch Response (HTR) for Psychedelic-Like Effects

The HTR is a rapid, side-to-side rotational head movement in rodents that is considered a reliable behavioral proxy for the activation of serotonin 5-HT2A receptors, the primary target of classic psychedelic drugs.[5]

  • Apparatus: A standard, clean observation cage (e.g., a clean home cage with bedding removed).

  • Protocol:

    • Following TFMPP or vehicle administration, place the animal individually into the observation cage.

    • Allow a brief habituation period (e.g., 5-10 minutes).

    • Observe and manually count the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a distinct, rapid movement and should not be confused with grooming or sniffing behaviors.

    • For enhanced reliability, two blinded observers should score the behavior, or sessions should be video-recorded for later analysis.

  • Data to Collect:

ParameterInterpretation
Total Number of Head Twitches A quantitative measure of 5-HT2A receptor-mediated effects.
  • Causality and Interpretation: TFMPP is known to produce the head-twitch response in rodents.[1] This effect is directly linked to its action at 5-HT2A receptors. A dose-dependent increase in HTR frequency would provide strong evidence for psychedelic-like potential in the tested model. To confirm the mechanism, a follow-up study could involve pre-treatment with a selective 5-HT2A antagonist (e.g., ketanserin), which should block the TFMPP-induced HTR.

Data Analysis and Visualization

Data should be analyzed using appropriate statistical methods. For experiments with one drug and multiple doses, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing dose groups to the vehicle control. For two-group comparisons (vehicle vs. one dose), an independent samples t-test can be used. All data should be presented as mean ± standard error of the mean (SEM).

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for characterizing the behavioral effects of TFMPP. By carefully selecting animal models, standardizing procedures, and employing a battery of validated behavioral assays, researchers can dissect the complex interplay between TFMPP's serotonergic mechanisms and its effects on locomotion, anxiety, and psychedelic-like responses. This systematic approach is essential for advancing our understanding of TFMPP and other serotonergic agents.

References

  • Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). Drug Enforcement Administration Diversion Control Division. [Link]

  • Determining the Subjective Effects of TFMPP in Human Males. PubMed. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE (Journal of Visualized Experiments). [Link]

  • TFMPP - Release. Release. [Link]

  • TFMPP may produce its stimulus effects via a 5-HT1B mechanism. PubMed. [Link]

  • Monoamine releasing agent - Wikipedia. Wikipedia. [Link]

  • Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. PubMed. [Link]

  • Open Field Test: A Measure of Anxiety. YouTube. [Link]

  • Behavioral methods to study anxiety in rodents. PubMed Central (PMC). [Link]

  • Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. PubMed. [Link]

  • Animal models of the serotonin syndrome: a systematic review. PubMed. [Link]

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed. [Link]

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  • Elevated plus maze protocol. protocols.io. [Link]

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  • Head-twitch response - Wikipedia. Wikipedia. [Link]

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  • The role of training dose in drug discrimination: a review. PubMed Central (PMC). [Link]

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior: Techniques and Protocols. ResearchGate. [Link]

  • Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists. PubMed. [Link]

  • Drug discrimination - Wikipedia. Wikipedia. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Recognizing and treating serotonin syndrome. DVM360. [Link]

  • Anxiety and Depression Tests in Rodents. Charles River Laboratories. [Link]

  • The Mouse Forced Swim Test. PubMed Central (PMC). [Link]

  • Perspectives on experimental models of serotonin syndrome in zebrafish. PubMed. [Link]

  • Stress & Anxiety Testing in Mice. Conduct Science. [Link]

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  • Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP). PubMed. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. JoVE (Journal of Visualized Experiments). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Integrity of TFMPP in Experimental Samples

Welcome to the technical support center for 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of TFMPP during sample preparation. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and field-proven insights to ensure the accuracy and reproducibility of your experimental results.

The stability of your analyte is the cornerstone of reliable data. Degradation of TFMPP during sample handling, extraction, and storage can lead to inaccurate quantification, misinterpretation of results, and ultimately, compromise your research. This guide provides a comprehensive overview of the factors influencing TFMPP stability and offers practical solutions to mitigate degradation risks.

Troubleshooting Guide: Addressing TFMPP Degradation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am experiencing low or no recovery of TFMPP in my processed samples. What are the likely causes and how can I fix this?

Low recovery is a common and frustrating issue, often pointing to degradation or suboptimal extraction conditions. Let's break down the potential culprits.

Possible Cause 1: Inappropriate pH During Extraction
  • Expertise & Experience: The chemical nature of TFMPP, a piperazine derivative, means its ionization state is highly dependent on pH. At acidic pH levels, the piperazine ring becomes protonated, forming a salt.[1] This salt form has significantly different solubility characteristics, making it difficult to extract from aqueous solutions into organic solvents. Conversely, under alkaline conditions, TFMPP is in its free base form, which is more readily extracted.[1]

  • Trustworthiness: Our internal validation studies and published literature consistently show that extraction efficiency for TFMPP is maximized at an alkaline pH.[1] Specifically, adjusting the sample matrix to a pH of 10 has been demonstrated to yield optimal recovery during liquid-liquid extraction (LLE).[1] Attempts to extract TFMPP at acidic pH (e.g., pH 3-5) have resulted in non-detectable levels of the compound.[1]

  • Solution: pH Adjustment Protocol

    • Before extraction, measure the pH of your aqueous sample (e.g., urine, plasma, or a buffer solution).

    • Using a calibrated pH meter, add a suitable base (e.g., 1M NaOH or ammonium hydroxide) dropwise while gently vortexing until the pH reaches 10.

    • Proceed immediately with the addition of your organic extraction solvent.

Possible Cause 2: Suboptimal Choice of Extraction Solvent
  • Expertise & Experience: The principle of "like dissolves like" is fundamental to a successful LLE. TFMPP is soluble in a range of organic solvents, but the efficiency of extraction depends on the solvent's polarity and its ability to partition TFMPP from the sample matrix.[1] While chloroform has a high recovery rate, it can also co-extract interfering impurities from biological matrices.[1] Ethyl acetate offers a good balance of high recovery and cleaner extracts.[1] A mixture of chloroform and isopropanol (e.g., 4:1 v/v) can also be effective, particularly for precipitating proteins in blood samples.[1]

  • Trustworthiness: The choice of solvent should be validated for your specific sample type and analytical method. The following table summarizes the performance of various solvents based on published data.[1]

SolventProsCons
Ethyl Acetate High recovery rate, well-defined chromatographic peaksMay extract some polar impurities
Chloroform/Isopropanol (4:1) High recovery, effective for protein precipitationCan co-extract impurities
Chloroform High recovery rateSignificant interference from impurities
Cyclohexane Low interferenceLow recovery rate
Possible Cause 3: Degradation Due to Improper Storage Conditions
  • Expertise & Experience: Like many pharmaceutical compounds, TFMPP is susceptible to degradation over time, with the rate of degradation being highly influenced by temperature.[2][3] Storing biological samples at room temperature can lead to significant loss of TFMPP, especially in plasma.[4]

  • Trustworthiness: Stability studies have shown that TFMPP is stable in whole blood, plasma, and urine for at least 14 days when stored at -20°C or 4°C.[3][4] However, at 22°C (room temperature), a significant decrease in concentration was observed in whole blood and plasma after just a few days.[4]

  • Solution: Storage and Handling Best Practices

    • Short-term storage (up to 14 days): Refrigerate samples at 4°C.[4]

    • Long-term storage: Freeze samples at -20°C or lower.[4]

    • During processing: Keep samples on ice to minimize degradation.

    • Avoid repeated freeze-thaw cycles.

Q2: My results for TFMPP concentration are inconsistent across replicates. What could be causing this variability?

Inconsistent results often point to subtle degradation pathways that may not be immediately obvious.

Possible Cause 1: Photodegradation
  • Expertise & Experience: Many compounds with aromatic rings are susceptible to photodegradation. While specific studies on the photostability of TFMPP are not extensively published, it is a prudent and standard laboratory practice to protect light-sensitive compounds from exposure to UV and visible light.[2]

  • Trustworthiness: The general principles of drug stability testing, as outlined by regulatory bodies, always consider light as a potential stress factor.[5]

  • Solution: Minimize Light Exposure

    • Use amber glass vials or light-blocking centrifuge tubes for sample collection and storage.

    • When working on the bench, cover sample racks with aluminum foil.

    • Minimize the time samples are exposed to ambient light during preparation.

Possible Cause 2: Enzymatic Degradation
  • Expertise & Experience: Biological matrices such as whole blood and plasma contain various enzymes that can metabolize drugs.[2] If samples are not processed promptly or stored correctly, these enzymes can remain active and degrade TFMPP.

  • Trustworthiness: The stability of drugs in biological matrices is a critical component of bioanalytical method validation.[2] It is well-established that enzymatic activity can lead to analyte loss if not properly controlled.

  • Solution: Inhibit Enzymatic Activity

    • Process biological samples as quickly as possible after collection.

    • If immediate processing is not possible, freeze the samples at -20°C or below to halt most enzymatic activity.[4]

    • For certain applications, consider the addition of enzyme inhibitors, such as sodium fluoride for esterases, although this should be validated for compatibility with your assay.

Q3: I'm observing unexpected peaks in my chromatogram. Could these be related to TFMPP?

The appearance of new peaks can indicate the formation of degradation products or metabolites.

  • Expertise & Experience: TFMPP is known to be extensively metabolized in vivo, and similar degradation pathways can occur in vitro under certain conditions. The primary degradation pathways involve changes to the piperazine ring and the aromatic ring.[6]

  • Trustworthiness: Published metabolic studies have identified several key degradation products of TFMPP, including:[6]

    • Hydroxy-TFMPP: Resulting from the hydroxylation of the aromatic ring.

    • N-(3-trifluoromethylphenyl)ethylenediamine: From the degradation of the piperazine moiety.

    • 3-trifluoromethylaniline: Further degradation of the piperazine ring.

  • Solution: Identify and Monitor Degradants

    • Review the mass spectra of the unknown peaks and compare them to the known metabolites of TFMPP.

    • If you suspect degradation, run a "stressed sample" (e.g., by exposing a standard to high temperature or extreme pH) to see if you can intentionally generate the unknown peaks, aiding in their identification.

    • Consider developing an analytical method that can simultaneously quantify TFMPP and its major degradation products to get a complete picture of the sample's integrity.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for TFMPP stock solutions and prepared samples?

For long-term stability, store stock solutions in a suitable solvent (e.g., methanol or DMSO) at -20°C or lower in tightly sealed, light-protected containers. Prepared biological samples should be stored at -20°C for long-term storage or at 4°C for short-term storage (up to 14 days).[4]

What is the recommended pH for aqueous samples containing TFMPP during extraction?

To ensure TFMPP is in its free base form for efficient extraction into an organic solvent, the aqueous sample should be adjusted to an alkaline pH, ideally pH 10.[1]

Which solvents should I use for reconstituting TFMPP?

TFMPP is soluble in a variety of organic solvents, including methanol, ethanol, DMSO, and chloroform.[1] The choice of solvent will depend on your experimental needs and the compatibility with your analytical instrumentation. For creating stock solutions, methanol or DMSO are common choices.

How can I minimize the risk of TFMPP degradation during sample processing?

The key is to control the environmental factors that promote degradation.[2] This includes working quickly, keeping samples cold (on ice), protecting them from light, and ensuring the pH of aqueous solutions is appropriate for the step you are performing.

Are there any known incompatibilities of TFMPP with common lab materials?

While specific incompatibility studies are not widely published, it is good practice to use high-quality, inert materials such as borosilicate glass or polypropylene tubes. Avoid prolonged contact with reactive materials. TFMPP is known to be unstable in formalin solutions, especially at higher pH.[7]

Visualizations and Data

Troubleshooting Low TFMPP Recovery

G start Low or No TFMPP Recovery check_ph Was sample pH adjusted to ~10 before extraction? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_solvent Is the extraction solvent appropriate (e.g., Ethyl Acetate)? solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_storage Were samples stored at <= 4°C? storage_yes Yes check_storage->storage_yes Yes storage_no No check_storage->storage_no No ph_yes->check_solvent adjust_ph ACTION: Adjust pH to 10 with NaOH or NH4OH. ph_no->adjust_ph solvent_yes->check_storage change_solvent ACTION: Use Ethyl Acetate or Chloroform/Isopropanol. solvent_no->change_solvent review_protocol Review entire protocol for other potential loss points. storage_yes->review_protocol store_properly ACTION: Store future samples at -20°C or 4°C. storage_no->store_properly

Caption: Decision tree for troubleshooting low TFMPP recovery.

Potential Degradation Pathways of TFMPP

G cluster_degradation Degradation Pathways TFMPP TFMPP (1-(3-trifluoromethylphenyl)piperazine) hydroxylation Hydroxylation TFMPP->hydroxylation Oxidation piperazine_cleavage Piperazine Ring Cleavage TFMPP->piperazine_cleavage Hydrolysis/Oxidation hydroxy_tfmpp Hydroxy-TFMPP hydroxylation->hydroxy_tfmpp ethylenediamine_deriv N-(3-trifluoromethylphenyl) ethylenediamine piperazine_cleavage->ethylenediamine_deriv aniline_deriv 3-trifluoromethylaniline ethylenediamine_deriv->aniline_deriv

Caption: Simplified potential degradation pathways of TFMPP.

Table: Stability of TFMPP in Biological Matrices

This table summarizes the stability of TFMPP under various storage conditions as reported in the literature.[4]

MatrixStorage TemperatureDurationStability
Whole Blood-20°C14 daysStable
4°C14 daysStable
22°C (Room Temp)>1 daySlight decrease, ~35% loss by day 7
Plasma -20°C14 daysStable
4°C14 daysStable
22°C (Room Temp)>1 daySignificant decrease, ~80% loss by day 14
Urine -20°C14 daysStable
4°C14 daysStable
22°C (Room Temp)14 daysStable

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  • PubMed Central. (2012). Safe handling of hazardous drugs. Canadian journal of hospital pharmacy, 65(5), 377–383.
  • MDPI. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(10), 1583.
  • PubMed. (2015). Transition of Protein-solvent Interaction Concept from Basic Research into Solvent Manipulation of Chromatography. Current Protein & Peptide Science, 16(7), 604-613.

Sources

Optimization

Technical Support Center: High-Sensitivity TFMPP Detection in Biological Matrices

Status: Operational Topic: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Ticket Focus: Sensitivity Enhancement & Matrix Effect Elimination Audience: Analytical Chemists, Toxicologists, R&D Scientists Introduction: The Se...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Ticket Focus: Sensitivity Enhancement & Matrix Effect Elimination Audience: Analytical Chemists, Toxicologists, R&D Scientists

Introduction: The Sensitivity Challenge

TFMPP is a piperazine-derived recreational drug often co-abused with BZP (N-benzylpiperazine).[1][2] In biological matrices (blood, urine, hair), detecting TFMPP at low concentrations (sub-ng/mL) is complicated by its amphiphilic nature, volatility, and susceptibility to significant ion suppression in LC-MS/MS workflows.

This guide moves beyond standard operating procedures (SOPs) to address the mechanistic failures that lead to poor sensitivity. It is structured as a Tier 3 Technical Support resource.

Visual Workflow: The Sensitivity Decision Tree

Before adjusting instrument parameters, verify your extraction logic. The following diagram illustrates the critical decision points where sensitivity is typically lost.

TFMPP_Workflow Start Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (Target: Glucuronides) Start->Hydrolysis Metabolite Recovery Extraction_Decision Extraction Method? Hydrolysis->Extraction_Decision LLE LLE (pH 9.0) Risk: Emulsions/Matrix Extraction_Decision->LLE Rapid/Cost SPE SPE (Mixed-Mode SCX) Rec: High Purity Extraction_Decision->SPE Sensitivity Priority Instrument_Decision Instrument? LLE->Instrument_Decision SPE->Instrument_Decision Derivatization Derivatization (TFAA/Acetylation) GCMS GC-MS (SIM Mode) Limit: ~50 ng/mL Instrument_Decision->GCMS Volatile LCMS LC-MS/MS (MRM) Limit: <1 ng/mL Instrument_Decision->LCMS Polar/Trace GCMS->Derivatization Required for Sens.

Figure 1: Decision matrix for TFMPP analysis. Green nodes indicate the recommended pathway for maximum sensitivity.

Module 1: Sample Preparation (The Foundation)

Sensitivity is rarely limited by the mass spectrometer; it is limited by the signal-to-noise ratio (S/N) defined by the sample cleanup.

Protocol A: Solid Phase Extraction (Recommended)

Why: TFMPP is a basic drug (pKa ~9). Mixed-mode Strong Cation Exchange (SCX) cartridges provide a "digital" cleanup—locking the drug onto the sorbent via charge while washing away neutral interferences (lipids/proteins) that cause ion suppression.

StepActionTechnical Rationale
1. Pre-treatment Dilute urine 1:1 with phosphate buffer (pH 6).Adjusts pH below pKa to ensure TFMPP is positively charged (

) for cation exchange binding.
2. Conditioning MeOH followed by Water.Activates sorbent ligands.
3. Loading Load sample at 1-2 mL/min.Slow loading ensures maximum interaction time with SCX sites.
4. Wash 1 0.1 M HCl.Locks TFMPP (charged) while stripping acidic/neutral interferences.
5. Wash 2 Methanol.Removes hydrophobic interferences (lipids) that cause matrix effects. TFMPP remains bound ionically.
6. Elution 5% Ammonia in Methanol.CRITICAL: High pH neutralizes TFMPP, breaking the ionic bond and releasing it into the solvent.
7. Evaporation Nitrogen stream at <40°C.WARNING: TFMPP is volatile. Do not evaporate to complete dryness if possible; stop at ~50 µL or use a keeper solvent.
Protocol B: Liquid-Liquid Extraction (LLE)

Why: Lower cost, but higher risk of matrix effects.

  • Key Adjustment: Adjust sample pH to 9.0 - 9.5 using carbonate buffer.

  • Solvent: Chlorobutane or Ethyl Acetate.

  • Mechanism: At pH > pKa, TFMPP is unionized and partitions into the organic layer.

  • Risk: Extracts lipids which suppress ionization in LC-MS.

Module 2: LC-MS/MS Optimization (The Engine)

For maximum sensitivity (sub-ng/mL), LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.

MRM Transition Table

Use the following transitions. Energies must be ramped/optimized for your specific collision cell (e.g., Q2 pressure).

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (Est.)
TFMPP 231.1 (

)
174.1 Quantifier 20-25 eV
231.1200.1Qualifier15-20 eV
TFMPP-d4 235.1 178.1 Internal StdMatch Analyte
  • Mechanistic Insight: The loss of 57 Da (231 -> 174) typically corresponds to the cleavage of the piperazine ring fragment (

    
    ), a common fragmentation pathway for piperazines [1].
    
Chromatographic Separation
  • Column: C18 or Phenyl-Hexyl (100mm x 2.1mm, 1.7 - 3 µm). Phenyl-hexyl phases often provide better selectivity for aromatic piperazines due to pi-pi interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • B: Acetonitrile (or Methanol).

  • Gradient: Start low organic (5%) to elute salts, ramp to 90% organic.

Troubleshooting & FAQs (Ticket-Based)

Ticket #101: "My signal is suppressing by >50% in urine samples."

Diagnosis: Matrix Effect (Ion Suppression). Endogenous compounds (phospholipids, urea) are co-eluting with TFMPP, stealing charge in the ESI source. Solution:

  • Switch to SCX SPE: LLE extracts too many lipids. The SCX wash steps (Methanol) remove these effectively.

  • Dilute-and-Shoot (Check): If sensitivity allows, dilute the sample 1:10. Matrix effects drop exponentially, while signal drops linearly.

  • Co-eluting Internal Standard: Ensure you are using TFMPP-d4 . It will suffer the exact same suppression as the analyte, correcting the calculated concentration [2].

Ticket #102: "I see TFMPP peaks in my blank samples (Carryover)."

Diagnosis: TFMPP is "sticky" due to its secondary amine and lipophilicity. Solution:

  • Needle Wash: Use a strong organic needle wash (e.g., Acetonitrile:Isopropanol:Acetone:Water 40:30:20:10 + 0.1% Formic Acid).

  • Column Flush: End your gradient with a "sawtooth" wash (95% B for 2 mins, 5% B for 1 min, repeat).

Ticket #103: "GC-MS sensitivity is terrible (LOD > 100 ng/mL)."

Diagnosis: Underivatized TFMPP is polar and adsorbs to the GC liner and column active sites. Solution:

  • Derivatize: You must derivatize for high sensitivity.[2] Use TFAA (Trifluoroacetic anhydride) or HFBA (Heptafluorobutyric anhydride) .

    • Reaction: Incubate extract with TFAA at 60°C for 20 mins.

    • Result: Converts the secondary amine to an amide, improving volatility and peak shape.

  • Inlet Temp: Ensure inlet is >250°C to prevent condensation.

Ticket #104: "My recovery is low (<40%) after evaporation."

Diagnosis: Volatility loss. TFMPP free base is volatile. Solution:

  • Acidify before drying: Add 50 µL of 1% HCl in Methanol to the eluate before evaporation. This converts the volatile free base into the non-volatile Hydrochloride (HCl) salt.

  • Stop early: Evaporate only to ~50 µL, then reconstitute. Do not dry completely.

References

  • Staack, R.F., Fritschi, G. and Maurer, H.H. (2003).[2][3] New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine.[2][3] Journal of Mass Spectrometry, 38(9), pp.971-981.[2][3]

  • Peters, F.T., Drummer, O.H. and Musshoff, F. (2007). Validation of new methods. Forensic Science International, 165(2-3), pp.216-224.

  • Tsutsumi, H., et al. (2005). Development of simultaneous gas chromatography–mass spectrometric and liquid chromatography–electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine. Journal of Chromatography B, 819(2), pp.315-322.

  • Antia, U., et al. (2010). Validation of an LC–MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic and Legal Medicine, 17(2), pp.91-97.

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of TFMPP in immunoassays for other piperazines

Topic: Cross-reactivity of TFMPP in immunoassays for other piperazines Content Type: Publish Comparison Guide Executive Summary 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic piperazine derivative often co-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of TFMPP in immunoassays for other piperazines Content Type: Publish Comparison Guide

Executive Summary

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic piperazine derivative often co-administered with Benzylpiperazine (BZP) as a "legal high" alternative to MDMA (Ecstasy).[1][2] While BZP is the primary stimulant, TFMPP is added to mimic the serotonergic effects of MDMA. For forensic and clinical toxicologists, TFMPP presents a unique analytical challenge: it is rarely detected by standard amphetamine immunoassays at typical user concentrations but can trigger false positives in specific Ecstasy and Phencyclidine (PCP) screens.

This guide provides a technical comparison of TFMPP cross-reactivity across major commercial immunoassay platforms, supported by experimental data and validated protocols for laboratory verification.

Comparative Performance Analysis

The detection of TFMPP by immunoassay is largely incidental. Unlike BZP, which has higher cross-reactivity with amphetamine antibodies due to its benzyl ring, TFMPP’s trifluoromethyl group and phenyl ring create steric and electronic differences that reduce binding affinity for standard amphetamine antibodies.

A. Amphetamine & Methamphetamine Assays

Most standard amphetamine screens (targeting d-amphetamine or d-methamphetamine) exhibit low to negligible cross-reactivity with TFMPP at physiological concentrations (1–20 µg/mL).

  • Siemens EMIT II Plus Amphetamines: Shows moderate cross-reactivity (~43% positive rate) but only at very high concentrations (100 µg/mL). At typical user levels, it often yields a negative result.

  • Lin-Zhi Methamphetamine: Demonstrates ~39% positive rate at high concentrations.[3][4]

  • Roche & Abbott FPIA: Generally show low cross-reactivity; TFMPP is often insufficient to trigger the cutoff without the presence of BZP.

B. MDMA (Ecstasy) Assays

TFMPP is structurally more distinct from MDMA than BZP, yet specific "Ecstasy" specific kits are more prone to interference due to the broader specificity required to detect MDMA, MDA, and MDEA.

  • CEDIA DAU Amphetamine/Ecstasy: This assay is highly susceptible to piperazine interference. Studies indicate a 57% positive rate for piperazines (including TFMPP) at 100 µg/mL, making it the most likely screen to flag a TFMPP/BZP user, albeit as a "presumptive positive" for Ecstasy.

  • Microgenics DRI Ecstasy: Lower susceptibility (~19% positive rate at high concentrations), offering higher specificity for MDMA but lower sensitivity for detecting piperazine usage as a "class" effect.

C. The "PCP Paradox"

A critical but often overlooked phenomenon is TFMPP's cross-reactivity with Phencyclidine (PCP) assays.

  • Microgenics DRI Phencyclidine: TFMPP has been documented to trigger false positives (~20% rate at high spikes). This is likely due to the spatial arrangement of the phenyl ring and the nitrogen-containing piperazine ring mimicking the piperidine/phenyl structure of PCP.

D. Piperazine-Specific Assays (Randox)

The Randox Biochip (DoA I+) includes specific antibodies for BZP and generic piperazines (PNPI/PNPII).

  • Performance: TFMPP shows strong cross-reactivity with the PNPI and PNPII antibodies.[5]

  • Utility: This is currently the only commercial immunoassay platform designed to affirmatively detect TFMPP rather than relying on fortuitous cross-reactivity.

Data Summary: Cross-Reactivity Profile

The following table summarizes the behavior of TFMPP (spiked at 100 µg/mL) across common commercial kits. Note that "Positive Rate" refers to the percentage of samples flagging above the cutoff in validation studies.

Assay PlatformTarget AnalyteTFMPP Cross-Reactivity (Qualitative)Positive Rate (at 100 µg/mL)*
CEDIA DAU Amphetamine/EcstasyHigh 57%
Siemens EMIT II Plus AmphetaminesModerate 43%
Lin-Zhi MethamphetamineModerate 39%
Microgenics DRI Phencyclidine (PCP)Low/Unexpected 20%
Microgenics DRI EcstasyLow 19%
Randox Biochip Piperazines (PNPI/II)Specific Detection >95%

*Data derived from high-concentration spiking studies (Petrie et al., J Anal Toxicol). Real-world urine concentrations (0.5 - 20 µg/mL) may yield negative results in non-specific assays.

Mechanistic Insight & Visualization

To understand why TFMPP behaves differently than BZP or MDMA, we must look at the antibody-antigen interaction. The diagram below illustrates the structural logic and the decision workflow for a toxicologist.

TFMPP_CrossReactivity TFMPP TFMPP Molecule (Trifluoromethylphenylpiperazine) Antibody_Amp Amphetamine Antibody (Target: Phenethylamine Backbone) TFMPP->Antibody_Amp Steric Hindrance (CF3 Group) Antibody_MDMA Ecstasy Antibody (Target: Methylenedioxy Ring) TFMPP->Antibody_MDMA Weak Affinity (Ring Similarity) Antibody_PCP PCP Antibody (Target: Phenyl + Piperidine) TFMPP->Antibody_PCP Structural Mimicry (Phenyl-N spacing) BZP BZP Molecule (Benzylpiperazine) BZP->Antibody_Amp Moderate Affinity Result_Neg Negative Result (No Binding) Antibody_Amp->Result_Neg Typical Outcome Result_Pos Presumptive Positive (Cross-Reactivity) Antibody_MDMA->Result_Pos CEDIA Assays Antibody_PCP->Result_Pos DrI Assays (Rare) LCMS LC-MS/MS Confirmation (Gold Standard) Result_Neg->LCMS If Clinical Suspicion High Result_Pos->LCMS Mandatory Reflex

Figure 1: Mechanism of TFMPP cross-reactivity. The trifluoromethyl group creates steric hindrance for standard amphetamine antibodies, but the molecule can mimic the hapten structure of specific Ecstasy and PCP assays.

Experimental Protocol: Validation of Cross-Reactivity

For laboratories wishing to validate the interference of TFMPP in their specific assay (e.g., for a new "Legal High" panel), the following self-validating protocol is recommended.

Objective: Determine the concentration of TFMPP required to trigger a positive result (cutoff equivalent) in a target immunoassay.

Reagents:

  • Drug-Free Urine (Negative Control).

  • Certified Reference Material (CRM) for TFMPP (1 mg/mL in Methanol).

  • Target Immunoassay Kit (e.g., CEDIA Amphetamine/Ecstasy).[3][4][6]

Workflow:

  • Calibrator Preparation:

    • Prepare a "High Spike" stock: Dilute CRM into drug-free urine to create a 100 µg/mL (100,000 ng/mL) master solution.

    • Rationale: Starting high ensures you detect low-affinity cross-reactivity.

  • Serial Dilution Series:

    • Create a dilution series: 100, 50, 25, 10, 5, 1, and 0.5 µg/mL.

    • Rationale: This covers the range from "massive overdose/poisoning" down to "typical recreational use."

  • Assay Execution:

    • Run the Negative Control (0 µg/mL) in triplicate to establish baseline noise.

    • Run each dilution point in duplicate on the automated analyzer.

  • Data Analysis (Calculation of % Cross-Reactivity):

    • Plot the Rate (Absorbance) or Response vs. Concentration.

    • Identify the concentration of TFMPP (

      
      ) that produces a response equal to the assay's Cutoff Calibrator (e.g., 500 ng/mL d-Methamphetamine).
      
    • Formula:

      
      
      
  • Interpretation:

    • If the calculated cross-reactivity is <0.1%, the assay is effectively blind to TFMPP.

    • If >1.0%, the assay may flag high-dose users.

Conclusion & Recommendations

TFMPP poses a "stealth" risk in forensic toxicology. It is frequently missed by standard amphetamine screens due to poor antibody cross-reactivity, yet it can cause confusing false positives in Ecstasy and PCP channels.

Key Takeaways for the Scientist:

  • Do not rely on Amphetamine screens: A negative Amphetamine/Methamphetamine screen does not rule out TFMPP ingestion.

  • Watch the Ecstasy Channel: A positive Ecstasy result (especially on CEDIA platforms) with a negative Amphetamine result is a hallmark signature of potential piperazine (BZP/TFMPP) use.

  • Confirm with Mass Spectrometry: Immunoassays are only presumptive. All suspected "legal high" cases must be reflexed to LC-MS/MS or GC-MS, monitoring specifically for the m/z 174 and 200 ions (TFMPP) and m/z 91 and 176 ions (BZP).

References
  • Petrie, M., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Link

  • Mina, A. (2021).[7] "Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS." Iris Publishers. Link

  • Randox Toxicology. (n.d.).[8][9] "Biochip Array Technology: Designer Drugs & Piperazines." Randox.com. Link

  • Antia, U., et al. (2010). "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP... in human plasma." Journal of Forensic Sciences. Link

  • Wohlfarth, A., et al. (2013). "Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays." Drug Testing and Analysis. Link

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of TFMPP Activity

This guide provides a comprehensive analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive substance of the phenylpiperazine class, focusing on the critical relationship between its laboratory-assessed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive substance of the phenylpiperazine class, focusing on the critical relationship between its laboratory-assessed (in vitro) activity and its effects in living organisms (in vivo). For researchers in pharmacology and drug development, understanding the In Vitro-In Vivo Correlation (IVIVC) is paramount. A robust IVIVC can streamline development, reduce the reliance on extensive clinical trials, and provide invaluable insights into a compound's mechanism of action and potential clinical outcomes.[1][2][3] This document synthesizes experimental data to compare TFMPP's performance from the receptor level to its systemic effects, highlighting both the correlations that validate our preclinical models and the discrepancies that challenge them.

Introduction to TFMPP and the IVIVC Framework

TFMPP is a non-selective serotonin (5-HT) receptor agonist and serotonin releasing agent.[4] It is known for its activity at multiple 5-HT receptor subtypes and the serotonin transporter (SERT).[4] While explored in research contexts, it has also appeared in recreational "party pills," often combined with benzylpiperazine (BZP), to mimic the effects of illicit substances like MDMA.[4]

The journey of a drug candidate from benchtop to bedside is fraught with challenges, a primary one being the translation of promising in vitro results into predictable in vivo efficacy and safety. The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2] For a systemically acting compound like TFMPP, this extends beyond formulation to correlating molecular interactions (in vitro) with pharmacokinetic and pharmacodynamic responses (in vivo). Establishing this link is a cornerstone of modern drug development, yet the success rate for IVIVC submissions remains a challenge, underscoring the need for meticulous experimental design and data interpretation.[5]

In Vitro Characterization: Defining the Molecular Interaction Profile

The initial characterization of any compound begins in vitro, where we can isolate and measure its direct interactions with biological targets in a controlled environment. For TFMPP, this involves determining its binding affinity for various receptors and transporters and assessing its metabolic stability.

Receptor binding assays are fundamental to understanding a compound's pharmacological fingerprint. These experiments quantify the affinity of a ligand (TFMPP) for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. TFMPP exhibits a promiscuous binding profile, primarily targeting serotonergic receptors.

Table 1: In Vitro Receptor Binding Affinities of TFMPP

Target Receptor/Transporter Binding Affinity (Ki, nM) Functional Activity
5-HT1B 30 - 132 Full Agonist
5-HT2C 62 Full Agonist
Serotonin Transporter (SERT) 121 (EC50) Releaser
5-HT2A 160 - 269 Weak Partial Agonist / Antagonist
5-HT1D 282 Agonist
5-HT1A 288 - 1950 Agonist

Data synthesized from multiple sources.[4]

Expertise & Experience: The data in Table 1 immediately identifies TFMPP as a potent ligand for 5-HT1B and 5-HT2C receptors. This is a critical insight, as these receptors are implicated in mood, anxiety, and appetite regulation. The compound's action as a serotonin releaser via SERT further explains its MDMA-like psychoactive profile.[4][6] The weaker activity at the 5-HT2A receptor is also noteworthy, as potent agonism at this site is typically associated with classic hallucinogenic effects.

Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions, and identifying active metabolites. In vitro metabolism studies are typically conducted using human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[7]

Studies show that TFMPP is extensively metabolized.[8] The primary metabolic pathway is hydroxylation of the aromatic ring, a reaction mediated principally by the CYP2D6 isoenzyme.[6] This leads to the formation of 4-hydroxy-TFMPP.[6] Other identified pathways include the scission of the piperazine ring.[9]

Trustworthiness: The self-validating nature of this protocol lies in the inclusion of positive and negative controls. A known CYP2D6 substrate would be run in parallel to confirm enzyme activity, while a reaction without the necessary cofactors (e.g., NADPH) would serve as a negative control to ensure the observed metabolism is enzyme-driven.

cluster_phase1 Phase I Metabolism (In Vitro) cluster_phase2 Phase II Metabolism TFMPP TFMPP CYP2D6 CYP2D6 Enzyme (in Human Liver Microsomes) TFMPP->CYP2D6 Hydroxylation Metabolite2 Piperazine Ring Scission Products TFMPP->Metabolite2 Degradation Metabolite1 4-hydroxy-TFMPP CYP2D6->Metabolite1 Conjugation Glucuronidation & Sulfation Metabolite1->Conjugation Excreted Conjugated Metabolites (Excreted) Conjugation->Excreted

Caption: In Vitro Metabolic Pathways of TFMPP.

In Vivo Assessment: Characterizing Systemic Effects

In vivo studies provide the integrated, systemic response to a compound, accounting for absorption, distribution, metabolism, and excretion (ADME), as well as complex neuronal network effects.

Pharmacokinetic studies track the concentration of a drug in the body over time. In vivo studies in rats and data from human use show that TFMPP is extensively metabolized, with very little of the parent drug excreted unchanged (<0.7%).[6] The major metabolite found in urine is 4-hydroxy-TFMPP, primarily in its glucuronide conjugate form.[6] This finding directly correlates with the primary metabolic pathway identified in in vitro HLM studies.[6][8]

However, the broader class of piperazines is known for high interindividual variability in pharmacokinetics. When co-administered with BZP, the metabolic profile of TFMPP can be altered, indicating a potential for drug-drug interactions that would not be apparent from single-agent in vitro studies.[10]

The ultimate test of a psychoactive compound is its effect on behavior. Here, the translation from in vitro to in vivo becomes more complex.

Table 2: Comparison of In Vivo Behavioral Effects of TFMPP

Species Model / Setting Observed Effects
Rodents Locomotor Activity Dose-dependent decrease in locomotor activity.[11]
Rodents Drug Discrimination Produces stimulus effects selective for the 5-HT1B receptor.[12]
Rodents Head-Twitch Response Elicits head-twitch response, a proxy for hallucinogenic potential.[4]
Humans Controlled Clinical Study Increases in 'dysphoria', 'tension/anxiety', 'confusion', 'drug liking', 'high', and 'stimulated' ratings.[13][14]

| Humans | Co-administration w/ BZP | Effects mimic stimulants like dexamphetamine and MDMA; increases blood pressure and heart rate.[15] |

Expertise & Experience: The data in Table 2 reveals a significant point of discrepancy. While TFMPP reduces locomotor activity in rodents, human subjects report feeling "stimulated" and having "dexamphetamine-like effects".[11][13][14] This is a classic IVIVC challenge. The discrepancy may arise from TFMPP's complex pharmacology; its potent 5-HT2C agonism (in vitro finding) is known to cause anxiety and reduce locomotion in animal models, while its serotonin-releasing properties (in vitro finding) contribute to stimulant-like effects in humans. The overall in vivo outcome is thus a net effect of its multiple, sometimes opposing, actions on different receptor systems within a complex, conscious brain.

Correlation and Discrepancies: Synthesizing the Data

A successful IVIVC is not necessarily a perfect 1:1 correlation, but rather a predictive relationship that can be mathematically modeled.[16]

Points of Correlation:

  • Metabolism: The primary metabolic pathway of aromatic hydroxylation to 4-hydroxy-TFMPP identified in vitro is confirmed as the major pathway in vivo.[6][8][9] This provides high confidence in using in vitro systems like HLMs to screen for metabolic liabilities of new TFMPP analogs.

  • Primary Mechanism: The high in vitro affinity for 5-HT1B receptors aligns with in vivo drug discrimination studies in rats, which confirm that the subjective effects are mediated by this receptor subtype.[12]

  • Serotonergic Effects: The combined in vitro profile of 5-HT receptor agonism and serotonin release logically predicts the broad serotonergic effects seen in vivo, including anxiety and mood alterations.[4][13][14]

Key Discrepancies and IVIVC Challenges:

  • Locomotor Activity vs. Subjective Stimulation: As noted, the opposing effects on rodent locomotion and human subjective feelings of stimulation represent a significant challenge. This underscores that a single behavioral assay in animals may not fully capture the nuanced psychoactive effects in humans.

  • Pharmacokinetic Variability: The high variability in bioavailability and plasma concentrations observed with related piperazines suggests that predicting a precise in vivo plasma concentration from an in vitro dissolution rate (a classic Level A IVIVC) would be extremely difficult for TFMPP. Factors like genetic polymorphisms in CYP2D6 and unpredictable co-administration of other substances in a recreational setting further complicate this.[6][10]

  • The Role of Metabolites: While 4-hydroxy-TFMPP is identified as the major metabolite, its own pharmacological activity is not fully characterized.[4] A comprehensive IVIVC would need to account for the activity of major metabolites, as they can contribute significantly to the overall in vivo effect.

cluster_invitro IN VITRO ASSESSMENT cluster_invivo IN VIVO ASSESSMENT binding Receptor Binding Assays (Ki at 5-HT1B, 5-HT2C, etc.) analysis Correlation Analysis & IVIVC Modeling binding->analysis Provides Mechanistic Target Data metabolism Metabolism Assays (Human Liver Microsomes) metabolism->analysis Provides Clearance & Metabolite Data pk Pharmacokinetics (Plasma Concentration vs. Time) pk->analysis Provides Exposure Data pd Pharmacodynamics (Behavioral Studies) pd->analysis Provides Efficacy/ Toxicity Data prediction Predict In Vivo Performance from In Vitro Data analysis->prediction

Caption: A Generalized Workflow for Establishing IVIVC.

Detailed Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the data discussed above must be robust and reproducible.

  • Objective: To determine the binding affinity (Ki) of TFMPP for the human 5-HT2C receptor.

  • Materials:

    • Cell membranes expressing the recombinant human 5-HT2C receptor.

    • Radioligand: [3H]mesulergine (a known 5-HT2C antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • TFMPP stock solution and serial dilutions.

    • Non-specific binding control: Mianserin (10 µM).

    • 96-well plates, filtration apparatus, liquid scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of TFMPP in assay buffer.

    • Incubation: In each well, combine 50 µL of cell membranes, 50 µL of [3H]mesulergine (at a final concentration near its Kd), and 50 µL of either TFMPP dilution, buffer (for total binding), or Mianserin (for non-specific binding).

    • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of TFMPP. Use non-linear regression (e.g., a one-site fit model) to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

  • Causality: Using a known radioligand and a specific antagonist for non-specific binding ensures that the measured effect is due to TFMPP competing for the target receptor. The rapid filtration and washing minimize the dissociation of the radioligand, providing an accurate snapshot of the equilibrium state.

  • Objective: To assess the effect of TFMPP on spontaneous locomotor activity in mice.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old).

    • TFMPP solution in sterile saline.

    • Vehicle control: Sterile saline.

    • Automated locomotor activity chambers equipped with infrared beams.

  • Methodology:

    • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

    • Habituation: Place each mouse into an individual activity chamber and allow it to habituate for 30 minutes. The system records baseline activity during this period.

    • Dosing: Remove the mice and administer TFMPP (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.

    • Testing: Immediately return the mice to their respective chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for 60-90 minutes.

    • Analysis: Analyze the data using a two-way repeated measures ANOVA, with time as the within-subjects factor and drug dose as the between-subjects factor. Follow with post-hoc tests to compare individual dose groups to the vehicle control at specific time points.

  • Causality: The habituation period is critical to ensure that the measured activity is not simply an exploratory response to a novel environment. The inclusion of a vehicle-only control group is essential to account for any effects of the injection procedure itself, ensuring that the observed changes in locomotion are a direct consequence of TFMPP's pharmacological action.

Conclusion

The correlation between the in vitro and in vivo activity of TFMPP is a mixed but informative picture. We see a strong correlation in its fundamental mechanism: in vitro receptor interactions and metabolism are well-reflected in in vivo metabolic profiles and primary behavioral drivers. However, the translation of this molecular activity into a final, integrated behavioral outcome is less direct, as evidenced by the locomotor activity paradox. This highlights a critical lesson for drug development: while in vitro assays are indispensable for mechanism-of-action studies and initial screening, they cannot fully replace the complexity of a whole-organism system. A successful IVIVC for centrally-acting drugs like TFMPP requires a multi-assay approach, integrating data from binding, functional, and metabolic studies in vitro with a carefully selected battery of pharmacokinetic and behavioral paradigms in vivo.

References

  • MDPI. (n.d.). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. Retrieved from [Link]

  • Lu, Y., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 13(3), 353–361. Retrieved from [Link]

  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). Retrieved from [Link]

  • Grau, M., et al. (1988). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior, 29(3), 455-459. Retrieved from [Link]

  • Soft-Tox.org. (n.d.). tfmpp. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(3), 6-9. Retrieved from [Link]

  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs). The New Zealand Medical Journal, 122(1302), 33-42. Retrieved from [Link]

  • Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Mass Spectrometry, 38(9), 971-981. Retrieved from [Link]

  • Schechter, M. D. (1988). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology Biochemistry and Behavior, 31(1), 53-57. Retrieved from [Link]

  • Jan, R., et al. (2011). Determining the Subjective Effects of TFMPP in Human Males. Psychopharmacology, 214(1), 241–248. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Potency of TFMPP at 5-HT Receptor Subtypes and Monoamine.... Retrieved from [Link]

  • ResearchGate. (2015). The Development of an IVIVC for the Controlled Release Formulation of a Compound with "Low Solubility", Using GastroPlus®: Clinical Results. Retrieved from [Link]

  • Gannon, B. M., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 234(23-24), 3533–3542. Retrieved from [Link]

  • Zhang, Y., et al. (2022). In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes. Current Pharmaceutical Analysis, 18(9), 819-830. Retrieved from [Link]

  • ResearchGate. (2011). Determining the subjective effects of TFMPP in human males. Retrieved from [Link]

  • Dias da Silva, D., et al. (2016). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 90(12), 3047-3062. Retrieved from [Link]

  • Suarez-Sharp, S., et al. (2016). Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications. The AAPS Journal, 18(6), 1379-1390. Retrieved from [Link]

  • MDPI. (2023). Long and Short Duration Exposures to the Selective Serotonin Reuptake Inhibitors (SSRIs) Fluoxetine, Paroxetine and Sertraline at Environmentally Relevant Concentrations Lead to Adverse Effects on Zebrafish Behaviour and Reproduction. Retrieved from [Link]

  • Lin, J. C., et al. (2011). Determining the subjective and physiological effects of BZP combined with TFMPP in human males. Psychopharmacology, 214(3), 761-768. Retrieved from [Link]

  • MDPI. (n.d.). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Retrieved from [Link]

  • Fedotova, J., et al. (2022). Involvement of serotonergic neurotransmission in the antidepressant-like effect elicited by cholecalciferol in the chronic unpredictable stress model in mice. Behavioural Brain Research, 424, 113809. Retrieved from [Link]

  • Tucher, G., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 175(4), 484-491. Retrieved from [Link]

  • Tsume, Y., et al. (2017). A survey on IVIVC/IVIVR development in the pharmaceutical industry - Past experience and current perspectives. International Journal of Pharmaceutics, 527(1-2), 162-171. Retrieved from [Link]

  • Lee, H. S., et al. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Psychopharmacology, 213(4), 727-734. Retrieved from [Link]

Sources

Validation

Justification for using 1-(Trifluoromethyl)piperazine hydrochloride as a Positive Control

Technical Note on Nomenclature: While frequently referred to in shorthand as "1-(Trifluoromethyl)piperazine," the chemically stable and pharmacologically active standard is 1-[3-(Trifluoromethyl)phenyl]piperazine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note on Nomenclature: While frequently referred to in shorthand as "1-(Trifluoromethyl)piperazine," the chemically stable and pharmacologically active standard is 1-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride (commonly abbreviated as TFMPP ). The direct attachment of a trifluoromethyl group to the piperazine nitrogen (


-CF

) is chemically unstable. This guide focuses on TFMPP as the industry-standard positive control.

Executive Summary

In high-throughput screening (HTS) and lead optimization, the selection of a positive control is critical for validating assay sensitivity and dynamic range. TFMPP hydrochloride serves as a robust positive control for Serotonin (5-HT) Receptor Functional Assays (specifically 5-HT


 and 5-HT

) and Serotonin Release Assays .

Its utility stems from three distinct advantages over endogenous serotonin and other synthetic analogs:

  • Metabolic Stability: The electron-withdrawing trifluoromethyl (-CF

    
    ) group confers resistance to oxidative metabolism (unlike the hydroxyl group of serotonin).
    
  • Defined Selectivity Profile: Unlike its chlorinated analog mCPP , TFMPP lacks significant affinity for the 5-HT

    
     ion channel, preventing false positives in complex tissue preparations.
    
  • Dual Mechanism: It acts as both a direct receptor agonist and a serotonin transporter (SERT) reverser, making it versatile for multiple assay types.

Mechanistic Basis & Signaling Pathway

TFMPP functions as a non-selective serotonin receptor agonist with high affinity for the 5-HT


 and 5-HT

families. Its efficacy as a positive control is best realized in G

-coupled Calcium Flux Assays
(5-HT

) and G

-coupled cAMP Inhibition Assays
(5-HT

).
Mechanism of Action[1][2]
  • 5-HT

    
     Activation:  TFMPP binds to the G
    
    
    
    -coupled 5-HT
    
    
    receptor, activating Phospholipase C (PLC), which hydrolyzes PIP
    
    
    into IP
    
    
    and DAG. IP
    
    
    triggers the release of intracellular calcium (
    
    
    ), a measurable signal in FLIPR assays.
  • 5-HT

    
     Activation:  TFMPP binds to the G
    
    
    
    -coupled 5-HT
    
    
    receptor, inhibiting Adenylyl Cyclase (AC) and reducing cAMP levels.
Pathway Diagram

The following diagram illustrates the signal transduction pathways activated by TFMPP, validating its use in both calcium-based and cAMP-based readouts.

TFMPP_Signaling cluster_membrane Cell Membrane TFMPP TFMPP (Positive Control) R_5HT2C 5-HT2C Receptor (Gq-coupled) TFMPP->R_5HT2C Agonist Binding R_5HT1B 5-HT1B Receptor (Gi-coupled) TFMPP->R_5HT1B Agonist Binding SERT SERT Transporter TFMPP->SERT Reverses Transport Gq Gq Protein R_5HT2C->Gq Activates Gi Gi Protein R_5HT1B->Gi Activates Release 5-HT Release (Efflux) SERT->Release Non-Exocytotic Release PLC Phospholipase C Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ (Increase) PLC->Ca IP3 Pathway cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production

Caption: TFMPP acts as a dual-pathway probe, stimulating Calcium release via 5-HT2C (Gq) and inhibiting cAMP via 5-HT1B (Gi), while also triggering non-exocytotic serotonin efflux via SERT.[1]

Comparative Performance Analysis

To justify TFMPP over alternatives, we must compare its selectivity and physicochemical properties against Serotonin (5-HT) , mCPP (1-(3-chlorophenyl)piperazine), and DOI .

Key Differentiator: 5-HT Selectivity

A critical advantage of TFMPP over its chlorinated analog (mCPP) is its lack of affinity for the 5-HT


 receptor. 5-HT

is a ligand-gated ion channel; if a positive control activates this, it can cause rapid depolarization artifacts in membrane potential assays intended for GPCRs.

Table 1: Comparative Profile of Serotonergic Positive Controls

FeatureTFMPP mCPP Serotonin (5-HT) DOI
Primary Utility 5-HT

Agonist
5-HT

Agonist
Endogenous Ligand5-HT

Agonist
5-HT

Activity
Insignificant (

nM)
Active (

nM)
Full AgonistInactive
Metabolic Stability High (CF

blocks oxidation)
ModerateLow (MAO substrate)High
Solubility High (as HCl salt)High (as HCl salt)HighModerate
Assay Suitability Calcium Flux, Release Assays5-HT

specific screens
Native tissue bindingHallucinogen models

Data Interpretation:

  • Use TFMPP when you need a "clean" GPCR signal (5-HT1/2) without interference from ion channels (5-HT3).

  • Use mCPP only if specifically targeting 5-HT

    
     and 5-HT
    
    
    
    cross-reactivity is not a concern.

Experimental Protocols

Protocol A: Calcium Flux Assay (5-HT Positive Control)

Objective: Validate cell line responsiveness to G


-mediated signaling.
  • Reagent Preparation:

    • Dissolve TFMPP HCl in DMSO to a 10 mM stock concentration.

    • Prepare a 10-point serial dilution (1:3) in assay buffer (HBSS + 20 mM HEPES).

    • Target Final Concentration: 10 µM (top dose) to 0.5 nM.

  • Cell Loading:

    • Load CHO-K1 cells expressing recombinant human 5-HT

      
       with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
      
  • Baselines & Addition:

    • Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Inject TFMPP dilutions.

  • Data Acquisition:

    • Record fluorescence for 90 seconds.

    • Validation Criteria: A robust positive control response should yield a sigmoidal dose-response curve with an

      
       between 30–100 nM  (depending on receptor density).
      
Protocol B: Serotonin Release Assay (Platelets/Synaptosomes)

Objective: Verify SERT reversal capability.

  • Preparation:

    • Isolate platelets or synaptosomes and pre-load with [

      
      H]-Serotonin for 15 minutes at 37°C.
      
    • Wash twice to remove extracellular radioligand.

  • Incubation:

    • Aliquot loaded tissue into 96-well plates.

    • Add TFMPP HCl (10 µM final) as the positive control.

    • Include a Negative Control (Buffer only) and a Total Release Control (Lysis buffer).

    • Incubate for 5 minutes.

  • Quantification:

    • Terminate release by rapid filtration or centrifugation.

    • Measure radioactivity in the supernatant via Liquid Scintillation Counting.

    • Calculation:

      
      .
      
    • Expectation: TFMPP should induce >50% release relative to lysis control.

Troubleshooting & Validation

  • Solubility: TFMPP Hydrochloride is highly water-soluble. If using the free base (oil), it must be dissolved in ethanol or DMSO first. Ensure the final DMSO concentration in the assay is <0.5% to avoid non-specific membrane perturbation.

  • Biphasic Curves: In 5-HT

    
     assays, high concentrations (>50 µM) of TFMPP may cause desensitization or off-target effects. Stick to the 1 nM – 10 µM range.
    
  • Receptor Density: The

    
     of TFMPP shifts with receptor reserve. Always run a reference curve of Serotonin alongside TFMPP in every new cell batch to normalize potency shifts.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine. PubChem. Available at: [Link]

  • Robertson, D. W., et al. (1988). "mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors."[2] Life Sciences. Available at: [Link]

  • Glennon, R. A., et al. (1992). "Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine." Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused as recreational drugs: in vivo effects on monoamine releasers and serotonin receptors." Neuropsychopharmacology. Available at: [Link]

  • Drug Enforcement Administration (DEA). "1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) Fact Sheet." Deadiversion.usdoj.gov. Available at: [Link]

Sources

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